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Icarrin

Cat. No.: B12822567
M. Wt: 676.7 g/mol
InChI Key: TZJALUIVHRYQQB-QRBCVLSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence and Phytochemical Context

Icariin (B1674258) is predominantly found in plants belonging to the Epimedium genus, which are native to regions of China, Japan, and other parts of Asia. wikipedia.orgphcogj.combotanicalcube.com Species such as Epimedium brevicornu, Epimedium sagittatum, Epimedium pubescens, Epimedium koreanum, and Epimedium wushanense are recognized as significant sources of icariin. phcogj.comresearchgate.netmedchemexpress.comresearchgate.net The concentration of icariin can vary among different Epimedium species and even within different parts of the same plant, with leaves and stems typically containing higher amounts. botanicalcube.com

While Epimedium species are the primary sources, trace amounts of icariin have also been detected in other plants, including rye pollen (Secale cereale) and grapevine (Vitis vinifera) stems and leaves. botanicalcube.com Jujube fruit (Ziziphus jujube) and certain Passiflora species may also contain very low levels. botanicalcube.com

Icariin belongs to the flavonoid class of phytochemicals, which are widely distributed in the plant kingdom and known for their diverse biological activities. ontosight.aidovepress.com Within the Epimedium genus, over 260 chemical compounds have been identified, including other flavonoids, lignins, and polysaccharides. researchgate.netfrontiersin.org Icariin is often considered the principal bioactive compound among these constituents. researchgate.netfrontiersin.org Other notable prenylated flavonoid glycosides found in Epimedium include epimedin A, epimedin B, and epimedin C. mdpi.combiomolther.org

Interactive Table 1: Primary Natural Sources of Icariin

Plant Genus/SpeciesCommon NamePrimary Source?Notes
Epimedium spp.Horny Goat WeedYesMain source, various species
Secale cerealeRyeNoTrace amounts in pollen
Vitis viniferaGrapevineNoTrace amounts in stems and leaves
Ziziphus jujubeJujubeNoNegligible trace amounts
Passiflora spp.PassionflowerNoVery low levels in certain species

Overview of Scientific Research Themes

Academic research on icariin explores a wide array of potential therapeutic applications and the underlying molecular mechanisms. Key research themes include its effects on the cardiovascular system, nervous system, skeletal system, and its potential as an anti-cancer agent. researchgate.netontosight.aimdpi.comfrontiersin.orgnih.govfrontiersin.orgtmrjournals.comfrontiersin.orgmdpi.com

Specific areas of focus in icariin research include:

Cardiovascular Health: Studies investigate icariin's protective effects, including improving endothelial function, inhibiting platelet aggregation, and its role as a PDE5 inhibitor, which can influence vasodilation. ontosight.aifrontiersin.orgnih.govexamine.com Research explores its anti-atherosclerotic properties through anti-inflammatory, anti-oxidative, and lipid-modulatory effects. frontiersin.org

Neuroprotection: Icariin has been studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govtmrjournals.comjpccr.eu Research examines its ability to inhibit neuronal apoptosis, promote neurogenesis, and modulate pathways involved in neuroinflammation and oxidative stress. nih.govfrontiersin.orgexamine.comjpccr.eu

Skeletal System: Studies highlight icariin's potential in the treatment of osteoporosis by stimulating osteoblastic differentiation and inhibiting osteoclastic activity. ontosight.aimdpi.comtmrjournals.comfrontiersin.orgexamine.comspandidos-publications.com Research investigates its effects on bone formation and mineralization. spandidos-publications.com

Anticancer Research: Icariin has demonstrated anti-tumor effects in various cancer cell lines and animal models. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgtmrjournals.commdpi.com Research focuses on its mechanisms of action, including inhibiting tumor cell proliferation, inducing apoptosis and cell cycle arrest, suppressing migration and invasion, and reversing drug resistance. frontiersin.orgfrontiersin.orgmdpi.com

Reproductive Health: Icariin's traditional use as an aphrodisiac has led to research on its effects on sexual function, including its role as a PDE5 inhibitor and its potential influence on hormone levels. wikipedia.orgphcogj.commdpi.combotanicalcube.comnih.govbiomolther.orgexamine.comamegroups.org

Anti-inflammatory and Antioxidant Effects: These are fundamental properties of icariin that are explored across various research areas, as they contribute to its protective effects in different disease models. researchgate.netontosight.aimdpi.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Research also investigates the mechanisms by which icariin exerts its effects, often focusing on its interactions with various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgjpccr.eusemanticscholar.orgnih.gov The metabolism of icariin, particularly by intestinal bacteria into compounds like icaritin (B1674259) and icariside II, is also a subject of research due to the potentially higher bioactivity of these metabolites. frontiersin.orgmdpi.comexamine.comamegroups.org

Historical Context of Research on Icariin

The use of Epimedium species, the primary source of icariin, has a long history in traditional Chinese medicine (TCM), dating back centuries. phcogj.comresearchgate.netfrontiersin.orgdovepress.com Herba Epimedii, derived from these plants, was traditionally used for conditions such as fatigue, arthritis, liver disease, and impotence. botanicalcube.comdovepress.com This historical use provided the initial impetus for scientific investigation into its active components.

The isolation and identification of icariin as a key bioactive compound from Epimedium extracts marked a significant step in academic research. Icariin was first isolated and identified in 1990. nih.govdovepress.com Early research focused on validating the traditional uses, particularly its purported aphrodisiac effects. wikipedia.orgphcogj.com The discovery of its inhibitory effect on phosphodiesterase-5 (PDE5) provided a scientific basis for its traditional use in enhancing erectile function. phcogj.comnih.govfrontiersin.orgexamine.comamegroups.org

Over time, research expanded beyond reproductive health to explore icariin's effects on other physiological systems. The understanding of its anti-inflammatory, antioxidant, and potential phytoestrogenic properties opened new avenues of research. researchgate.netontosight.aimdpi.comnih.govfrontiersin.orgmdpi.combiomolther.orgfrontiersin.orgexamine.com

In recent decades, with advancements in pharmacological techniques and molecular biology, research on icariin has become more detailed, focusing on specific molecular targets and signaling pathways. mdpi.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgjpccr.eusemanticscholar.orgnih.gov Bibliometric analyses indicate that research on icariin has seen increased activity, with a significant number of highly cited papers published in recent years, particularly from China, which is attributed to the historical use of Epimedium in TCM. tmrjournals.com Current research continues to explore its potential in treating various diseases and developing novel therapeutic strategies. researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.orgtmrjournals.comfrontiersin.orgmdpi.com

Interactive Table 2: Timeline of Key Research Milestones (Illustrative)

Year (Approximate)MilestoneSignificance
Ancient TimesTraditional use of Epimedium in TCMFoundation for later scientific inquiry
1990Isolation and identification of IcariinEnabled targeted chemical and biological studies
Early 2000sIdentification as a PDE5 inhibitorProvided a mechanism for traditional use
OngoingExploration of diverse pharmacological effectsExpanded potential therapeutic applications
Recent YearsDetailed molecular mechanism studiesDeeper understanding of biological interactions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O15 B12822567 Icarrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H40O15

Molecular Weight

676.7 g/mol

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33+/m0/s1

InChI Key

TZJALUIVHRYQQB-QRBCVLSMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O

Origin of Product

United States

Biosynthesis and Production Pathways of Icariin

Flavonoid Biosynthesis in Herba Epimedii

The journey to icariin (B1674258) begins with the general flavonoid biosynthesis pathway, a well-established route in many plant species. This pathway provides the foundational molecular skeletons that are subsequently modified to yield the diverse array of flavonoids found in Epimedium.

Metabolomic Profiling of Icariin Precursors and Analogues

Metabolomic studies of Epimedium species have been instrumental in identifying the precursors and analogues that constitute the icariin biosynthetic network. Through techniques like mass spectrometry, researchers have mapped out a landscape of related compounds, revealing the metabolic flow towards icariin. nih.gov

Integrated omics analyses of Epimedium sagittatum and Epimedium pubescens have identified numerous metabolites, with flavonoids accounting for a significant portion. nih.gov Among these, several key precursors and analogues of icariin have been consistently detected, providing a chemical snapshot of the biosynthetic pathway. nih.gov These studies have revealed a diverse array of metabolites, with flavonoids being the most abundant class. nih.gov

Table 1: Identified Icariin Precursors and Analogues in Herba Epimedii

Compound TypeCompound Name
Precursors Kaempferol (B1673270)
Icaritin (B1674259)
Analogues Epimedin A
Epimedin B
Epimedin C
Icariside I
Icariside II
Baohuoside I

Transcriptomic and Proteomic Analysis of Biosynthetic Genes and Enzymes

To understand the genetic blueprint for icariin production, scientists have turned to transcriptomic and proteomic analyses. These powerful "omics" approaches allow for the identification of genes that are actively being transcribed (transcriptomics) and the proteins that are being produced (proteomics) during flavonoid biosynthesis. researchgate.netnih.gov

Studies on Epimedium have unveiled a suite of differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) that are closely associated with the accumulation of icariin and its analogues. nih.govresearchgate.net This multi-omics approach provides a comprehensive view of the regulatory network governing the synthesis of these bioactive compounds. nih.govresearchgate.net

The general flavonoid biosynthesis pathway involves several key enzymatic steps, starting from the amino acid phenylalanine. nih.gov The core pathway to produce the flavonol backbone involves enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.gov

Table 2: Key Genes and Enzymes in the Flavonoid Biosynthesis Pathway Leading to Icariin

Gene/Enzyme ClassSpecific Gene/EnzymeFunction in the Pathway
Phenylpropanoid PathwayPhenylalanine ammonia-lyase (PAL)Catalyzes the conversion of phenylalanine to cinnamic acid. nih.gov
Cinnamate-4-hydroxylase (C4H)Hydroxylates cinnamic acid. nih.gov
4-coumarate CoA ligase (4CL)Activates p-coumaric acid. nih.gov
Flavonoid Core PathwayChalcone synthase (CHS)Catalyzes the formation of naringenin (B18129) chalcone. nih.gov
Chalcone isomerase (CHI)Converts naringenin chalcone to naringenin. nih.gov
Flavanone 3-hydroxylase (F3H)Hydroxylates naringenin to dihydrokaempferol (B1209521). nih.gov
Flavonol synthase (FLS)Converts dihydrokaempferol to kaempferol. nih.gov
Modification EnzymesPrenyltransferase (PT)Adds a prenyl group to the flavonoid backbone. nih.gov
O-methyltransferase (OMT)Adds a methyl group. nih.gov

Enzymatic Biotransformation of Epimedium Flavonoids

While the de novo biosynthesis pathway produces a range of flavonoids, the final concentration of icariin can be significantly enhanced through the enzymatic modification of other, more abundant flavonoids. This process of biotransformation is a key strategy for increasing the yield of desired compounds.

Conversion of High Glycosylation Flavonoids to Icariin and Analogues

Epimedium species produce a variety of highly glycosylated flavonoids, such as epimedin A, B, and C. nih.gov These compounds are structurally similar to icariin but possess additional sugar moieties. researchgate.net Specific enzymes can selectively cleave these extra sugar groups, converting these abundant precursors into the more sought-after icariin. researchgate.net

This enzymatic hydrolysis presents a feasible strategy to increase the content of icariin in Epimedium extracts. researchgate.net The process involves the removal of terminal sugar groups, such as glucose, rhamnose, and xylose, from the flavonoid backbone. researchgate.net For instance, epimedin C can be converted to icariin through the enzymatic removal of a terminal rhamnose group. researchgate.net

Identification and Characterization of Specific Glycosyltransferases in Icariin Formation

The attachment of sugar molecules (glycosylation) is a critical step in the biosynthesis of icariin and its analogues. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.net These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the flavonoid scaffold. frontiersin.org

Through transcriptomic and proteomic analyses of Epimedium species, researchers have identified several UGTs that are involved in icariin biosynthesis. nih.govresearchgate.net These enzymes exhibit specificity for both the flavonoid substrate and the sugar donor, allowing for the precise construction of the final glycosylated product. For example, specific glucosyltransferases and rhamnosyltransferases are responsible for adding the sugar groups at different positions on the icaritin aglycone to form icariin. researchgate.netfrontiersin.org

Proteomic analysis has identified specific proteins, such as UDP-glucuronosyl/UDP-glucosyltransferase and O-glucosyltransferase, that are implicated in the glycosylation steps of icariin biosynthesis. researchgate.net Furthermore, specific xylosyltransferases have been identified that are responsible for the terminal modifications of prenylflavonol glycosides, converting icariin into other analogues like epimedin B. nih.gov

Table 3: Identified Glycosyltransferases in Epimedium and Their Putative Roles

Enzyme IdentifierPutative Function
UDP-glucuronosy/UDP-glucosyltransferase (Cluster-47248.2.p1)Involved in icariin biosynthesis. researchgate.net
O-glucosyltransferase (Cluster-30441.2.p1)Involved in icariin biosynthesis. researchgate.net
Anthocyanidin 3-O-glucoside 2"-O-glucosyltransferase-like (Cluster-28344.9.p1)Involved in icariin biosynthesis. researchgate.net
EpF3R2″XylTTransfers a xylose moiety to the 3-O-rhamnoside of icariin to form epimedin B. nih.gov
EpsGT8, EsGT1, Ep7GTInvolved in glycosylation at the 7-OH position. frontiersin.org
Ek3RT, Eps3RTInvolved in glycosylation at the 3-OH position. frontiersin.org

Heterologous Biosynthesis and Metabolic Engineering Approaches

The natural production of icariin in Epimedium plants can be slow and subject to environmental factors. To overcome these limitations, researchers are exploring heterologous biosynthesis, which involves transferring the genetic machinery for icariin production into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.govresearchgate.net

This metabolic engineering approach offers the potential for scalable and controlled production of icariin. nih.govmdpi.com The process involves introducing the genes encoding the necessary biosynthetic enzymes from Epimedium into the microbial host. researchgate.net The host's metabolism is then optimized to provide the necessary precursor molecules for the pathway. mdpi.com

While the complete heterologous biosynthesis of icariin is a complex challenge, significant progress has been made in producing various flavonoid precursors, such as naringenin and kaempferol, in engineered microbes. researchgate.net The expression of key enzymes, including prenyltransferases and glycosyltransferases from Epimedium, in these microbial systems is a critical area of ongoing research to achieve de novo icariin production. nih.govresearchgate.net

Engineered Microorganisms for Icariin Analog Production

The production of icariin and its analogs through microbial fermentation offers a promising and sustainable alternative to extraction from plant sources, which is often limited by low abundance and structural complexity. bit.edu.cnbit.edu.cn Metabolic engineering and synthetic biology approaches have been successfully employed to reconstruct the biosynthetic pathways of these valuable compounds in various microbial hosts. researchgate.netnih.govnih.gov These strategies involve the introduction of heterologous genes from plants and the modification of endogenous microbial metabolic pathways to facilitate the synthesis of icariin and its precursors. bit.edu.cnnih.gov

One notable achievement in this area is the de novo biosynthesis of icariin in engineered Saccharomyces cerevisiae. bit.edu.cnbit.edu.cn Researchers successfully constructed a 13-step heterologous biosynthetic pathway in yeast by introducing genes from eleven different plant species. bit.edu.cnbit.edu.cn This complex pathway was complemented by the deletion or overexpression of ten endogenous yeast genes to optimize precursor supply and redirect metabolic flux towards icariin production. bit.edu.cnbit.edu.cn A key strategy in this endeavor was the spatial regulation of certain enzymes, such as the localization of 8-C-prenyltransferase to the mitochondria, and the sequential control of the expression of 4'-O-methyltransferase, 3-OH rhamnosyltransferase, and 7-OH glycosyltransferase. bit.edu.cnbit.edu.cn This meticulous engineering resulted in the successful synthesis of icariin from glucose, achieving a titer of 130 μg/L in shake-flask cultures. bit.edu.cnbit.edu.cn

Another significant advancement has been the complete biosynthesis of icaritin, a key precursor to icariin, from glucose using engineered microbial systems. nih.gov This was accomplished by designing an artificial biosynthetic pathway that involved the identification and utilization of a novel prenyltransferase from Epimedium sagittatum (EsPT2) and a novel methyltransferase (GmOMT2) from soybean. nih.gov An engineered strain of Saccharomyces cerevisiae was developed by introducing eleven heterologous genes and modifying twelve native yeast genes to efficiently produce 8-prenylkaempferol, an intermediate in the pathway. nih.gov A challenge that arose was the sensitivity of GmOMT2 to the low pH of the yeast cytoplasm, which rendered it inactive. nih.gov To overcome this, two innovative strategies were employed: relocating GmOMT2 to the mitochondria, which has a higher pH, or co-culturing the 8-prenylkaempferol-producing yeast with an Escherichia coli strain that expresses GmOMT2. nih.gov These approaches yielded icaritin at titers of 7.2 mg/L and 19.7 mg/L, respectively. nih.gov

These studies demonstrate the potential of engineered microorganisms as cellular factories for the production of complex plant-derived natural products like icariin and its analogs. The use of well-characterized and easily manipulable hosts such as E. coli and S. cerevisiae provides a robust platform for pathway construction and optimization. nih.gov

Host MicroorganismKey Genetic ModificationsProductTiter
Saccharomyces cerevisiae- 13-step heterologous icariin pathway from 11 plant species- Deletion/overexpression of 10 endogenous genes- Spatial regulation of 8-C-prenyltransferase to mitochondria- Sequential control of 4'-O-methyltransferase, 3-OH rhamnosyltransferase, and 7-OH glycosyltransferase expressionIcariin130 μg/L
Saccharomyces cerevisiae- Introduction of 11 heterologous genes- Modification of 12 native yeast genes- Relocation of GmOMT2 to mitochondriaIcaritin7.2 mg/L
Co-culture of S. cerevisiae and E. coli- S. cerevisiae producing 8-prenylkaempferol- E. coli expressing GmOMT2Icaritin19.7 mg/L

Pre Clinical Pharmacokinetic Research of Icariin

Absorption, Distribution, and Elimination Studies in Research Models

Pharmacokinetic studies in rats have shown that icariin (B1674258) is extensively biotransformed in vivo ingentaconnect.comnih.gov. Following oral administration, icariin is rapidly absorbed and eliminated, with a reported half-life ranging from 0.5 to 1 hour in rat plasma nih.gov. In contrast, its metabolite, icariside II, which is considered a predominant bioactive compound, exhibits a longer elimination half-life, ranging from 3 to 18 hours in rat plasma nih.gov. Studies analyzing rat feces, bile, and urine have identified various metabolites, indicating that icariin is seldom absorbed and eliminated as the parent compound ingentaconnect.comnih.govresearchgate.netoup.com.

Tissue distribution studies in rats have revealed that the distribution characteristics of icariin can exhibit significant gender differences nih.gov. Metabolites of icariin have been found in various biological samples, including stomach, small intestine, bile, urine, and feces after oral administration in rats nih.govoup.commdpi.com.

Metabolic Pathways and Metabolite Profiling (In Vitro and Animal Models)

Icariin undergoes extensive metabolism in both in vitro systems and animal models, primarily involving deglycosylation, but also hydroxylation, demethylation, and glucuronidation ingentaconnect.comnih.govoup.commdpi.comnih.govnih.govcaldic.com. This biotransformation leads to the formation of various metabolites, some of which are considered more bioactive than the parent compound nih.govmdpi.comresearchgate.netfrontiersin.orgencyclopedia.pub.

Hydroxylation and Demethylation Mechanisms

Hydroxylation and demethylation are significant metabolic pathways for icariin and its metabolites nih.govoup.commdpi.comnih.govnih.gov. These processes can occur in vivo, contributing to the diverse range of metabolites observed. For instance, demethylation can lead to the formation of desmethylicaritin from icaritin (B1674259) ingentaconnect.comsci-hub.se.

Glucuronidation and Desugarization Processes

Glucuronidation is a major phase II metabolic pathway for icariin and its metabolites, particularly for absorbed metabolites like icariside II researchgate.netoup.comnih.gov. This process typically increases the water solubility of compounds, facilitating their excretion. Desugarization, or hydrolysis of glycosidic bonds, is a primary step in icariin metabolism, often mediated by enzymes, including those from intestinal microbiota ingentaconnect.comnih.govoup.commdpi.commdpi.comresearchgate.netfrontiersin.orgencyclopedia.pubsci-hub.semdpi.com. This process leads to the formation of deglycosylated metabolites like icariside II and icaritin ingentaconnect.commdpi.commdpi.comresearchgate.netfrontiersin.orgencyclopedia.pubsci-hub.semdpi.com.

Role of Intestinal Microbiota in Icariin Biotransformation

The intestinal microbiota plays a crucial role in the biotransformation of icariin, particularly after oral administration nih.govresearchgate.netmdpi.commdpi.comresearchgate.netfrontiersin.orgencyclopedia.pubnih.govresearchgate.net. Studies using human intestinal microflora and isolated bacterial strains have demonstrated the conversion of icariin to various metabolites mdpi.comresearchgate.netnih.gov. For example, certain Streptococcus and Enterococcus species can hydrolyze the glucose moiety of icariin, producing icariside II mdpi.comresearchgate.netnih.gov. Other strains, like Blautia sp. MRG-PMF-1, can further metabolize icariside II to icaritin and then to desmethylicaritin mdpi.comresearchgate.netnih.gov. The rate and pattern of icariin biotransformation can vary depending on the specific bacterial strains present nih.govmdpi.comresearchgate.netnih.gov. This microbial metabolism is a significant factor influencing the forms of icariin derivatives available for absorption nih.govmdpi.comresearchgate.netnih.gov.

Identification and Characterization of Major Metabolites (e.g., Icariside II, Icaritin, Desmethylicaritin)

Several major metabolites of icariin have been identified and characterized in preclinical studies. These include icariside II, icaritin, and desmethylicaritin ingentaconnect.comnih.govoup.commdpi.comresearchgate.netfrontiersin.orgencyclopedia.pubsci-hub.senih.govresearchgate.net.

Icariside II: This metabolite is formed by the hydrolysis of the glucose moiety from icariin, often mediated by intestinal bacteria mdpi.comresearchgate.netfrontiersin.orgencyclopedia.pubnih.gov. It is considered a predominant bioactive compound in vivo, exhibiting a longer half-life in plasma compared to icariin nih.govencyclopedia.pub.

Icaritin: Icaritin is an aglycone metabolite produced from the further deglycosylation of icariside II ingentaconnect.commdpi.comresearchgate.netencyclopedia.pubsci-hub.senih.gov. It has also shown biological activity encyclopedia.pub.

Desmethylicaritin: This metabolite is formed by the demethylation of icaritin ingentaconnect.commdpi.comresearchgate.netsci-hub.senih.gov. It has been detected in animal urine and is considered a result of metabolism by gut microflora followed by demethylation ingentaconnect.comnih.gov.

Other metabolites, including those resulting from hydroxylation, dehydrogenation, and glucuronidation, have also been reported in animal models researchgate.netoup.comnih.govnih.gov. A study in rats identified 17 metabolites in feces, bile, and urine, with desugarization, hydroxylation, demethylation, and glucuronidation as key metabolic pathways oup.comnih.gov.

Here is a table summarizing some major metabolites and their formation:

MetaboliteFormation Pathway(s)Research Model(s) Involved
Icariside IIDesugarization (hydrolysis of glucose)In vitro (intestinal bacteria), Rat
IcaritinDesugarization (from Icariside II)In vitro (intestinal bacteria), Rat
DesmethylicaritinDemethylation (from Icaritin)In vitro (intestinal bacteria), Rat
Glucuronide ConjugatesGlucuronidation (of metabolites like Icariside II)Rat

Strategies for Enhancing Icariin Bioavailability in Research Models

The relatively low oral bioavailability of icariin in preclinical models is a recognized challenge researchgate.netnih.govmdpi.com. This is often attributed to its poor water solubility, limited membrane permeability, and extensive metabolism, particularly by intestinal microbiota researchgate.netnih.govmdpi.com.

Several strategies have been explored in research models to enhance icariin bioavailability:

Pharmaceutical Technologies: These include approaches like the development of novel drug delivery systems such as liposomes and polymeric micelles mdpi.comfrontiersin.org. For instance, polymeric micelle formulations have shown improved pharmacokinetic properties and increased bioavailability of icariin in vivo in research studies mdpi.com. Encapsulating icariin in liposomes has also been explored to improve intestinal hydrolysis and absorption frontiersin.org.

Structural Transformations: While not a direct administration strategy for the parent compound, the metabolic conversion of icariin to metabolites like icariside II and icaritin can be seen as a form of "activation" that enhances bioavailability compared to the parent compound frontiersin.orgnih.gov.

Absorption Enhancers: The use of absorption enhancers has been investigated to improve the intestinal absorption of icariin nih.govfrontiersin.org. For example, complex formation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, has been shown to improve the intestinal absorption of icariin, potentially through enhanced solubility and/or inhibition of P-glycoprotein nih.govfrontiersin.org. Combining icariin with exogenous hydrolases like snailase has also been explored to improve intestinal hydrolysis frontiersin.org.

These strategies aim to overcome the limitations of icariin's inherent pharmacokinetic properties and increase its systemic exposure in research models, which is crucial for translating preclinical findings to potential therapeutic applications.

Complexation with Cyclodextrins (e.g., HP-γ-cyclodextrin)

Complexation with cyclodextrins, particularly hydroxypropyl-γ-cyclodextrin (HP-γ-cyclodextrin), has emerged as a promising strategy to address the low water solubility and poor pharmacokinetic profile of Icariin nih.govciteab.comnih.govfishersci.cafishersci.ca. Icariin exhibits low solubility in water, reported at 0.02 mg/mL, which significantly restricts its potential applications nih.govciteab.comfishersci.ca.

Studies have demonstrated that complexation with HP-γ-cyclodextrin can dramatically increase the water solubility of Icariin. One study reported a 654-fold increase in water solubility through complexation with HP-γ-cyclodextrin, which is noted as a significant improvement nih.govciteab.comnih.govfishersci.ca. Beyond solubility, complexation also enhances the dissolution rate of Icariin. An in vitro study showed that complexation increased the dissolution rate by 80 times, allowing 100% of the Icariin complex to be released within the first few minutes nih.govciteab.comnih.govfishersci.ca. HP-γ-cyclodextrin may form both inclusion and non-inclusion complexes with Icariin in aqueous solutions nih.gov.

In vivo pharmacokinetic studies in dogs have provided compelling evidence of the benefits of complexation with HP-γ-cyclodextrin. Following oral administration, the complex demonstrated a substantial improvement in key pharmacokinetic parameters compared to Icariin alone nih.govciteab.comnih.govfishersci.ca.

Pharmacokinetic ParameterIcariin AloneIcariin Complex with HP-γ-cyclodextrinFold Change
Cmax (μg/mL)1.84 nih.gov9.06 nih.gov~5x nih.govciteab.comfishersci.ca
Tmax (h)0.83 nih.gov0.75 nih.gov-
AUC0-120 (μg·h/mL)10.69 nih.gov213.5 nih.gov~20x nih.govciteab.comfishersci.ca
Clearance (L/h/kg)11.17 nih.govciteab.comfishersci.ca0.65 nih.govciteab.comfishersci.ca-
Half-life (h)0.68 nih.govciteab.comfishersci.ca / 0.81 nih.gov6.38 nih.govciteab.comnih.govfishersci.ca-
Relative Bioavailability-Increased by nearly 20 times nih.govciteab.comfishersci.ca~20x nih.govciteab.comfishersci.ca

The results from the dog study indicate that complexation with HP-γ-cyclodextrin led to approximately a 5-fold increase in the maximum plasma concentration (Cmax) and about a 20-fold increase in the area under the concentration-time curve from 0 to 120 hours (AUC0-120) nih.govciteab.comnih.govfishersci.ca. The half-life of Icariin was also significantly prolonged, changing from approximately 0.68-0.81 hours to 6.38 hours nih.govciteab.comnih.govfishersci.ca. This enhancement in pharmacokinetic parameters suggests that complexation with HP-γ-cyclodextrin can significantly improve the systemic exposure and potentially reduce the required dose of Icariin for therapeutic effect nih.govciteab.comfishersci.ca.

Polymeric Micelle Formulations

Polymeric micelles represent another advanced drug delivery system investigated for improving the pharmacokinetic properties of Icariin, particularly its low bioavailability and limited drugability guidetopharmacology.orgwikipedia.orgguidetopharmacology.org. These self-assembled nanocarriers can encapsulate hydrophobic drugs like Icariin within their core, protecting them from degradation and potentially enhancing absorption and circulation time guidetopharmacology.org.

A novel polymeric micelle formulation composed of poly(ethylene glycol)-poly(L-lactic acid) (PEG-PLLA) and poly(D-lactic acid)-poly(N-isopropylacrylamide) (PDLA-PNIPAM) has been developed and evaluated for Icariin delivery guidetopharmacology.orgguidetopharmacology.org. This formulation demonstrated favorable physicochemical properties, including uniform nano-size distribution and high stability over 48 hours guidetopharmacology.org. In vitro drug release studies indicated that this polymeric micelle formulation allowed for the sustained release of Icariin guidetopharmacology.org.

In vivo experiments comparing the pharmacokinetics of Icariin in this novel polymeric micelle formulation to Icariin alone and Icariin in traditional Pluronic F127 micelles showed significant improvements guidetopharmacology.orgguidetopharmacology.org. The PEG-PLLA/PDLA-PNIPAM polymeric micelle formulation resulted in significantly higher Icariin bioavailability guidetopharmacology.org.

FormulationRelative Bioavailability (compared to Icariin alone)
Icariin Alone100%
Pluronic F127 Micelles + Icariin216% guidetopharmacology.org
PEG-PLLA/PDLA-PNIPAM Polymeric Micelles500% fishersci.caguidetopharmacology.org / Significantly higher guidetopharmacology.org

Specifically, a mixture of self-assembled micelles and Icariin increments achieved a 500% bioavailability compared to Icariin alone fishersci.caguidetopharmacology.org. The PEG-PLLA/PDLA-PNIPAM formulation provided better drug protection, reduced the production of drug metabolites, and decreased undesirable first-pass effects, contributing to the improved pharmacokinetic profile guidetopharmacology.org. These findings suggest that polymeric micelle formulations, such as those based on PEG-PLLA and PDLA-PNIPAM, offer a feasible strategy for enhancing the drugability of Icariin by improving its bioavailability and potentially prolonging its presence in the bloodstream guidetopharmacology.org.

Molecular Mechanisms of Action of Icariin Pre Clinical Investigations

Modulation of Cellular Signaling Pathways

Icariin (B1674258) has been shown to exert its biological activities by interacting with and modulating a variety of intracellular signaling pathways. These interactions are central to its observed effects in numerous pre-clinical models of various diseases and biological processes.

PI3K/AKT Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (AKT) signaling axis is a critical pathway involved in regulating cell proliferation, survival, growth, and metabolism. Pre-clinical studies indicate that Icariin can modulate this pathway, with effects varying depending on the cellular context and experimental model.

Research suggests that Icariin can activate the PI3K/AKT pathway, which may contribute to its protective effects, such as promoting osteogenic differentiation of bone marrow stromal cells and osteoblasts associated with estrogen deficiency nih.gov. This activation has been linked to improved cell survival and ovarian follicle development in some contexts nih.gov. For instance, studies have shown that Icariin can exert stronger anti-apoptotic effects than 17β-estradiol and inhibit the cleavage of downstream caspase-3 in MC3T3-E1 cells, even in the presence of a potent PI3K inhibitor nih.gov.

Conversely, in certain cancer models, Icariin has been shown to inhibit the PI3K/AKT pathway. For example, studies on oral squamous cell carcinoma (OSCC) cells demonstrated that Icariin treatment decreased the protein expression levels of phosphorylated AKT (p-AKT) in a dose-dependent manner, suggesting an attenuation of the PI3K/AKT signaling pathway spandidos-publications.com. Similarly, in triple-negative breast cancer (TNBC) cells, Icariin was found to suppress the malignant cell phenotype, partly by affecting the PI3K/AKT signaling through the miR-205-5p/PTEN axis, leading to decreased phosphorylation of Akt and PI3K spandidos-publications.com.

The modulation of the PI3K/AKT pathway by Icariin appears to be a key mechanism in its diverse pharmacological actions, influencing outcomes related to cell survival, proliferation, and differentiation in various pre-clinical settings.

Table 1: Summary of Icariin's Effects on PI3K/AKT Signaling in Pre-clinical Studies

Model SystemObserved Effect on PI3K/AKT PathwayAssociated Biological OutcomeSource
Bone Marrow Stromal CellsActivationPromotion of osteogenic differentiation nih.gov
MC3T3-E1 cellsActivation (partially)Anti-apoptotic effects nih.gov
Oral Squamous Cell Carcinoma (OSCC) cellsInhibitionAttenuation of cell proliferation, induction of apoptosis spandidos-publications.com
Triple-Negative Breast Cancer (TNBC) cellsInhibitionSuppression of malignant phenotype, inhibition of progression spandidos-publications.com
Ovariectomized (OVX) rats (bone)SuppressionImpeding bone loss, regulation of autophagy pathways umw.edu.pl

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation. Pre-clinical studies consistently demonstrate that Icariin can inhibit the activation of the NF-κB pathway.

Icariin has been shown to suppress NF-κB activity in various cell types and disease models, contributing to its anti-inflammatory and anti-tumor effects. For instance, in gallbladder cancer cells, Icariin exerted antitumor activity and potentiated the effect of gemcitabine (B846) by suppressing NF-κB activity hznu.edu.cn. In models of osteoarthritis, Icariin reversed TNF-α-induced NF-κB activation in chondrocytes, leading to the inhibition of inflammation, autophagy, and apoptosis nih.gov. This was evidenced by a decrease in the level of phosphorylated p65 and an increase in IκBα nih.gov.

Furthermore, Icariin's anti-inflammatory effects in kidney inflammatory disease and cyclophosphamide-induced renal encephalopathy have been linked to the suppression of NF-κB activation and the production of pro-inflammatory factors caldic.commdpi.com. In rat pancreatic β-cell lines, Icariin prevented cytokine-induced β-cell death by significantly suppressing the activation of NF-κB spandidos-publications.com. Studies on OSCC cells also indicated that Icariin inhibited NF-κB signaling, as shown by decreased protein expression levels of phosphorylated p65 spandidos-publications.com.

The inhibitory effect of Icariin on the NF-κB pathway is a recurring mechanism observed across various pre-clinical models, highlighting its potential as an anti-inflammatory and anti-proliferative agent.

Table 2: Summary of Icariin's Effects on NF-κB Signaling in Pre-clinical Studies

Model SystemObserved Effect on NF-κB PathwayAssociated Biological OutcomeSource
Gallbladder cancer cellsSuppressionAntitumor activity, potentiation of gemcitabine hznu.edu.cn
Chondrocytes (TNF-α induced)InhibitionInhibition of inflammation, autophagy, and apoptosis nih.gov
Kidney inflammatory disease modelSuppressionAlleviation of renal disease, decreased pro-inflammatory factors caldic.com
Cyclophosphamide-induced renal encephalopathy (mice)Regulation (inhibition)Alleviation of kidney damage and cognitive impairment, inhibition of inflammation mdpi.com
Rat pancreatic β-cell linesSuppressionPrevention of cytokine-induced β-cell death spandidos-publications.com
Oral Squamous Cell Carcinoma (OSCC) cellsInhibitionAttenuation of cell proliferation, induction of apoptosis spandidos-publications.com
Myocardial fibrosis (hypertension)Inhibition (NF-κB/p65)Alleviation of myocardial fibrosis frontiersin.org

MAPK and JNK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays crucial roles in mediating cellular responses to various stimuli, including proliferation, differentiation, and apoptosis. Pre-clinical research indicates that Icariin modulates these pathways.

Studies have shown that Icariin can activate MAPK pathways in certain contexts. For instance, Icariin induced osteogenic differentiation of bone mesenchymal stem cells (BMSCs) in a MAPK-dependent manner, rapidly phosphorylating ERK, p38 kinase, and JNK. Inhibition of these individual pathways significantly attenuated Icariin-stimulated osteogenic effects nih.gov.

Conversely, Icariin has also been shown to inhibit MAPK signaling in other models, particularly in the context of inflammation and apoptosis. In triple-negative breast cancer cells, Icariin was predicted to inhibit the MAPK signaling pathway and specifically inhibited the expression of JNK and c-Jun, suggesting a role in suppressing cell invasion and inducing apoptosis nih.gov. In chondrocytes, Icariin interfered with TDP-43-induced secretion of inflammatory factors and inhibited the activation of the JNK and p38 MAPK signaling pathways archivesofmedicalscience.com. Furthermore, Icariin inhibited the phosphorylation of Erk, JNK, and p38 in the airways, contributing to the attenuation of TGF-β1-induced epithelial-mesenchymal transition (EMT) e-century.us. Icariside II, a metabolite of Icariin, has also been shown to modulate the ASK1-JNK/p38 axis, contributing to antifibrotic effects frontiersin.org.

The modulation of MAPK and JNK signaling by Icariin appears to be context-dependent, influencing diverse cellular outcomes such as differentiation, apoptosis, and inflammatory responses in pre-clinical models.

Table 3: Summary of Icariin's Effects on MAPK and JNK Signaling in Pre-clinical Studies

Model SystemObserved Effect on MAPK/JNK PathwaysAssociated Biological OutcomeSource
Bone Mesenchymal Stem Cells (BMSCs)Activation (ERK, p38, JNK)Induction of osteogenic differentiation nih.gov
Human mesenchymal stem cellsSuppression (JNK/c-Jun)Inhibition of apoptosis aging-us.com
Triple-Negative Breast Cancer (TNBC) cellsInhibition (JNK/c-Jun)Induction of apoptosis, suppression of invasion nih.gov
Chondrocytes (TDP-43 induced)Inhibition (JNK/p38)Interference with inflammatory factor secretion, prevention of apoptosis archivesofmedicalscience.com
Airways (TGF-β1 induced EMT)Inhibition (Erk, JNK, p38)Attenuation of EMT, inhibition of airway remodeling e-century.us
Myocardial fibrosis (hypertension, Icariside II)Modulation (ASK1-JNK/p38 axis)Antifibrotic effects, inhibition of apoptosis frontiersin.org
Cyclophosphamide-induced renal encephalopathy (mice)Inhibition (p-ERK1/2, p-JNK, p-p38)Alleviation of kidney damage and cognitive impairment mdpi.com

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development, tissue homeostasis, and various pathological processes, including cancer and bone metabolism. Pre-clinical studies suggest that Icariin can modulate this pathway.

Icariin has been reported to regulate osteogenic commitment via the Wnt/β-catenin pathway researchgate.net. This aligns with findings indicating that the Wnt/β-catenin pathway is essential for restoring the balance between bone resorption and formation umw.edu.pl.

In the context of cancer, the Wnt/β-catenin pathway is often dysregulated. Pre-clinical studies have investigated the effects of Icariin on this pathway in various cancer types. For example, in ovarian cancer cells, Icariin significantly suppressed the expression of genes associated with the Wnt/β-catenin pathway and cell cycle progression nih.gov. This inhibition of the Wnt/β-catenin axis through the upregulation of miR-1-3p and blocking of TNKS2 contributed to the suppression of tumor growth, induction of cell cycle arrest, and apoptosis in ovarian cancer models nih.gov.

While the Wnt/β-catenin pathway plays a dual role in some diseases, such as diabetic kidney disease where moderate activation can be protective while chronic overactivation is detrimental dovepress.com, Icariin's modulation appears to be aimed at restoring balance or inhibiting aberrant activation in disease states in pre-clinical models.

Table 4: Summary of Icariin's Effects on Wnt/β-catenin Signaling in Pre-clinical Studies

Model SystemObserved Effect on Wnt/β-catenin PathwayAssociated Biological OutcomeSource
Bone Mesenchymal Stem Cells (BMSCs)RegulationPromotion of osteogenic commitment researchgate.net
Ovariectomized (OVX) rats (bone)RegulationRestoration of bone remodeling balance umw.edu.pl
Ovarian cancer cellsSuppressionSuppression of tumor growth, induction of apoptosis and cell cycle arrest nih.gov
Pulmonary fibrosis (Icariside II)DownregulationAttenuation of M2 macrophage polarization, antifibrotic effects frontiersin.org

mTOR Pathway

The mechanistic Target of Rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth, proliferation, metabolism, and autophagy. Pre-clinical studies have explored the influence of Icariin on this pathway, often in the context of cancer and cellular stress.

Research indicates that Icariin can modulate the mTOR pathway, and this modulation is sometimes linked to the regulation of autophagy. In ovariectomized rats, Icariin reversed the upregulation of mammalian target of rapamycin (mTOR) and unc-51-like autophagy activating kinase 1 (ULK1) at Ser757, suggesting a suppression of the AKT/mTOR/ULK1 autophagy pathway, which contributed to impeding bone loss umw.edu.pl.

In cancer models, Icariin's effects on the mTOR pathway can be associated with its anti-tumor activities. For example, in triple-negative breast cancer, Icariin was found to exert anti-tumor activity by inducing autophagy via the AMPK/mTOR/ULK1 pathway nih.gov. In cisplatin-resistant ovarian cancer cells, Icariin enhanced chemosensitivity by suppressing autophagy via activation of the AKT/mTOR pathway spandidos-publications.com. This was demonstrated by the upregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) following Icariin treatment spandidos-publications.com.

The interaction of Icariin with the mTOR pathway highlights its potential to influence cellular processes like growth, proliferation, and autophagy in pre-clinical settings, particularly in bone health and cancer research.

Table 5: Summary of Icariin's Effects on mTOR Signaling in Pre-clinical Studies

Model SystemObserved Effect on mTOR PathwayAssociated Biological OutcomeSource
Ovariectomized (OVX) rats (bone)SuppressionImpeding bone loss, regulation of autophagy pathways umw.edu.pl
Triple-Negative Breast Cancer (TNBC)Regulation (AMPK/mTOR/ULK1 axis)Anti-tumor effects, induction of autophagy nih.gov
Cisplatin-resistant ovarian cancer cellsActivation (AKT/mTOR axis)Enhanced chemosensitivity, suppression of autophagy spandidos-publications.com
Myocardial fibrosis (hypertension, Icariside II)Inhibition (mTORC1/p70S6k)Decreased collagen aggregation, antifibrotic effects frontiersin.org

ERα/Nrf2 Signaling

The Estrogen Receptor alpha (ERα) and Nuclear erythroid 2-related factor 2 (Nrf2) signaling pathways are involved in various physiological processes, including reproductive function, antioxidant defense, and protection against cellular injury. Pre-clinical studies suggest that Icariin can modulate these pathways, particularly in the context of reproductive health and protection against oxidative stress.

Icariin has been shown to enhance testicular function and prevent reactive oxygen species (ROS) generation by regulating the ERα/Nrf2 signaling pathway mdpi.com. In aged rats, Icariin effectively ameliorated age-related testicular dysfunction by alleviating Sertoli cell injury, and this was accompanied by the upregulation of ERα and Nrf2 signaling in Sertoli cells nih.govnih.gov. In vitro studies using mouse Sertoli cell lines further demonstrated that Icariin inhibited untoward effects and upregulated ERα and Nrf2 signaling, while inhibiting ERα reversed Icariin-mediated protection nih.govnih.gov. This suggests that ERα-mediated signaling via Nrf2 is a potent positive regulator in maintaining Sertoli cell survival and function nih.gov.

Furthermore, Icariin's protective effects against cyclophosphamide-induced renal encephalopathy have also been linked to the regulation of the Keap1-Nrf2 signaling pathway, indicating its role in antioxidant defense mdpi.com.

The modulation of the ERα/Nrf2 signaling pathway by Icariin highlights its potential in addressing age-related decline in reproductive function and protecting against oxidative stress-induced cellular injury in pre-clinical models.

Table 6: Summary of Icariin's Effects on ERα/Nrf2 Signaling in Pre-clinical Studies

Model SystemObserved Effect on ERα/Nrf2 PathwayAssociated Biological OutcomeSource
Testicular tissue (aged rats)UpregulationAmelioration of age-related testicular dysfunction, alleviation of Sertoli cell injury nih.govnih.gov
Mouse Sertoli cell line (TM4)UpregulationInhibition of untoward effects, protection against injury nih.govnih.gov
Cyclophosphamide-induced renal encephalopathy (mice)Regulation (Keap1-Nrf2 axis)Alleviation of kidney damage and cognitive impairment, inhibition of oxidation mdpi.com
Injured ovary (mice with autoimmune primary ovarian insufficiency)Increasing expression (Nrf2/HO-1/Sirt1 axis)Improved ovary structure and function mdpi.com
ChondrocytesActivation (Nrf2/ARE pathway)Alleviation of inflammatory cytokine-induced ECM degradation researchgate.net

TDP-43 Signaling

Research indicates that Icariin can interfere with the signaling pathways involving TAR DNA-binding protein 43 (TDP-43). Pre-clinical studies have investigated the molecular mechanism of Icariin intervention in TDP-43 mediated chondrocyte lesions in osteoarthritis. archivesofmedicalscience.comnih.gov Treatment with Icariin has been shown to reduce the expression of TDP-43 in chondrocytes and inhibit the elevation of inflammatory cytokines induced by TDP-43. archivesofmedicalscience.comarchivesofmedicalscience.com Furthermore, Icariin processing can inhibit the activation of JNK/p38 MAPK related signaling pathways caused by TDP-43. archivesofmedicalscience.comarchivesofmedicalscience.com Overexpression of TDP-43 was observed to reduce the formation of stress granules (SGs) in chondrocytes and increase the level of receptor for activated protein kinase C1 (RACK1); Icariin could reverse these changes. archivesofmedicalscience.com These findings suggest that Icariin can interfere with TDP-43-induced secretion of inflammatory factors and inhibit JNK/p38 MAPK signaling in vitro. archivesofmedicalscience.comarchivesofmedicalscience.com Another study also explored the effect of icaritin (B1674259), a metabolite of Icariin, on autophagy-related protein expression in TDP-43-transfected SH-SY5Y cells in the context of brain aging. dntb.gov.ua

Enzyme Inhibition and Receptor Modulation

Icariin has demonstrated inhibitory effects on various enzymes and modulatory actions on specific receptors, contributing to its pharmacological profile.

Icariin is recognized as a natural inhibitor of human phosphodiesterase-5 (PDE5). nih.govwikipedia.org PDE5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to guanosine monophosphate (GMP). nih.govwikipedia.orghealthline.com By inhibiting PDE5, Icariin prolongs the action of cGMP, which is a key molecule in various signaling pathways, particularly those related to smooth muscle relaxation and increased blood flow. wikipedia.orghealthline.com

Pre-clinical studies have determined the inhibitory potency of Icariin on PDE5. The IC₅₀ values for Icariin on PDE5 have been reported in the low- to mid-micromolar range (1–6 μM). nih.gov One study reported an IC₅₀ of 0.432 μmol/L for Icariin on PDE5 isolated from human platelets. nih.gov This is in contrast to its effect on PDE4, where the IC₅₀ was significantly higher (73.50 μmol/L), indicating a selectivity for PDE5 over PDE4. nih.gov Kinetic analyses have shown that Icariin is a reversible and mixed-type inhibitor of PDE5. nih.gov

Icariin's structural similarity to cGMP allows it to bind to the active site of PDE5, thereby blocking the breakdown of cGMP. healthline.com Studies exploring Icariin analogs have identified key structural features that influence PDE5 inhibition potency. nih.gov Certain analogs have shown IC₅₀ and Kᵢ values in the mid-nanomolar range, approaching those of synthetic PDE5 inhibitors like sildenafil. nih.gov These analogs have also demonstrated the ability to reduce GMP levels in human cell lines, similar to sildenafil, indicating their effectiveness in inhibiting intracellular PDE5 activity. nih.gov

Table 1: Inhibitory Effects of Icariin on PDE5 and PDE4

EnzymeIC₅₀ (μmol/L)Selectivity (PDE4/PDE5 IC₅₀ ratio)
PDE50.432 nih.gov167.67 nih.gov
PDE473.50 nih.gov-

Icariin has also been investigated for its inhibitory effect on acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (B1216132). nih.gov AChE inhibitors are relevant in the context of neurological disorders, particularly Alzheimer's disease. nih.gov

Pre-clinical studies have shown that Icariin can potently inhibit the activity of AChE. nih.gov The IC₅₀ value for Icariin's inhibition of AChE has been determined to be 3.50 x 10⁻⁸ mol x L⁻¹. nih.gov For comparison, the IC₅₀ value for tacrine, a known AChE inhibitor, was reported as 0.75 x 10⁻⁸ mol x L⁻¹ in the same study. nih.gov

Kinetic analyses revealed that Icariin acts as a reversible and mixed-type AChE inhibitor. nih.gov The inhibition constants K₁ and Kᵢₛ were determined to be 2.67 x 10⁻⁸ and 4.43 x 10⁻⁸ mol x L⁻¹, respectively. nih.gov Molecular docking studies suggest that Icariin binds selectively to the AChE peripheral anionic site through hydrogen bonds and Van der Waals forces. nih.gov

Investigations into the effects of Icariin and its metabolites on G-protein coupled receptors (GPCRs) have revealed modulatory activities on targets such as the dopamine (B1211576) D3 receptor (D3R) and the muscarinic acetylcholine M2 receptor (M2R). mdpi.comnih.govnih.govresearchgate.net

Studies have shown that icariside II, an active metabolite of Icariin, exhibits selective agonist activity towards the dopamine D3 receptor. mdpi.comnih.govnih.govresearchgate.net The half-maximal effective concentration (EC₅₀) for icariside II at the D3R was reported as 13.29 μM in functional assays. mdpi.comnih.govnih.govresearchgate.net Additionally, icariside II effectively inhibited the specific binding of radioligands to D3R with an IC₅₀ value of 19.46 μM. nih.gov Molecular docking analysis suggests that icariside II may exert its agonistic effect through hydrogen-bonding interaction with Asp110 of the D3R. mdpi.comnih.govnih.govresearchgate.net While Icariin itself showed a weak D3R agonist effect in in vitro functional assays, icariside II demonstrated more potent and selective activity. nih.gov

Conversely, another active metabolite, icaritin, has demonstrated selective antagonist effects on the muscarinic acetylcholine M2 receptor. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua Radioligand binding assays and molecular docking analysis identified icaritin as an orthosteric ligand for M2R. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua In functional assays, icaritin showed a selective partial antagonist effect against M2R. mdpi.com At a concentration of 150 μM, icaritin blocked radioligand binding to the M2R target binding site by 36%. mdpi.com Icaritin showed higher selectivity for M2R compared to M4R. mdpi.com Molecular docking analysis revealed that icaritin binds to active site residues of M2R, including Asp103, Tyr104, Ala191, and Ala194. mdpi.com

These findings highlight the potential of Icariin's metabolites in regulating key neuronal GPCRs. nih.gov

Regulation of Biological Processes

Pre-clinical research has also explored Icariin's influence on fundamental biological processes, including cellular proliferation and differentiation.

Icariin has been shown to modulate the proliferation and differentiation of various cell types in pre-clinical settings.

Studies have demonstrated that Icariin can stimulate the proliferation and differentiation of osteoblastic cells. frontiersin.org In murine pre-osteoblastic MC3T3-E1 cells and rat osteoblast-like UMR-106 cells, Icariin significantly increased cell proliferation in a dose-dependent manner within specific concentration ranges. frontiersin.org The effects of Icariin on osteoblastic cell proliferation and differentiation were found to be dependent on estrogen receptor (ER), ERK/MAPK, and PI3K/Akt signaling pathways. frontiersin.org Specifically, Icariin rapidly activated both ERK1/2 and Akt phosphorylation in UMR-106 cells and subsequent ERα phosphorylation. frontiersin.org

Icariin has also been shown to influence mesenchymal stem cells (MSCs). A certain amount of Icariin could highly promote osteogenic differentiation of primary cultured bone marrow mesenchymal stem cells (BMSCs). nih.gov Furthermore, studies have indicated that Icariin can regulate the biological behaviors of various stem cells, including BMSCs, adipose-derived stem cells (ADSCs), neural stem cells (NSCs), and endothelial progenitor cells. amegroups.org Pre-clinical investigations have demonstrated that Icariin could induce BMSC proliferation and differentiation. amegroups.org

In the context of neural stem cells, Icariin has been found to enhance NSC proliferation and neurosphere formation by upregulating the expression of proteins in the Wnt pathway and bFGF receptor 1, and downregulating glycogen (B147801) synthase kinase-3β. amegroups.org Another study suggested that Icariin promoted the proliferation and differentiation of NSCs through the brain-derived neurotrophic factor (BDNF)-tyrosine kinase receptor B (TrkB)-extracellular regulated protein kinases (ERK)/Akt signaling pathway. amegroups.org

Icariin's effects on cellular proliferation have also been investigated in cancer cells. Studies have shown that Icariin can inhibit the proliferation of various cancer cell types, including liver cancer cells and oral squamous cell carcinoma (OSCC) cells, often in a concentration-dependent manner. frontiersin.org The mechanisms involved can include the inhibition of signaling pathways such as NF-κB and PI3K/AKT. frontiersin.org

Table 2: Effects of Icariin on Cellular Processes in Pre-clinical Studies

Cell TypeEffect of IcariinInvolved Signaling Pathways
Osteoblastic cells (MC3T3-E1, UMR-106)Stimulates proliferation and differentiation frontiersin.orgER, ERK/MAPK, PI3K/Akt frontiersin.org
Mesenchymal Stem Cells (BMSCs)Promotes osteogenic differentiation, induces proliferation and differentiation nih.govamegroups.orgPI3K/AKT, TGFβ1/Smad2, p38/MAPK, Wnt pathways (for stem cells in general) researchgate.net
Neural Stem Cells (NSCs)Enhances proliferation and neurosphere formation, promotes proliferation and differentiation amegroups.orgWnt pathway, bFGF receptor 1, GSK-3β, BDNF-TrkB-ERK/Akt pathway amegroups.org
Cancer cells (Liver cancer, OSCC)Inhibits proliferation frontiersin.orgNF-κB, PI3K/AKT frontiersin.org

Neurogenesis and Neuromodulation Pathways

Pre-clinical studies suggest that icariin can influence neurogenesis, the process by which new neurons are generated, and modulate various neuromodulation pathways. Research in rat models of depression has indicated that icariin can promote hippocampal neurogenesis and alleviate associated symptoms aging-us.comnih.govnih.gov. Similarly, studies using Tg2576 mice, a model for Alzheimer's disease (AD), have shown that icariin treatment is associated with enhanced neurogenesis frontiersin.orgjpccr.eunih.gov.

The underlying mechanisms appear to involve several signaling cascades. The PI3K/Akt signaling pathway has been implicated in icariin's ability to promote neurogenesis and protect against neuronal apoptosis aging-us.comnih.govnih.govjpccr.eu. In cultured neural stem cells from rat hippocampi, icariin present in cerebrospinal fluid from treated rats prevented the inhibition of neuronal proliferation and differentiation induced by corticosterone, an effect linked to the PI3K-Akt pathway nih.govnih.gov.

Furthermore, icariin may impact neuromodulation by stimulating the nitric oxide (NO)/cGMP signaling pathway, leading to an increase in nitric oxide synthase (NOS) isoforms, which has been associated with improved memory function jpccr.eu. Another proposed mechanism involves the enhancement of cAMP response element-binding protein (CREB) phosphorylation in hippocampal neurons, also contributing to improved memory jpccr.eu. In the context of depression, proteomics analysis has suggested that icariin's effects on hippocampal neurogenesis might involve the modulation of ribosome and interleukin-17 signaling pathways nih.govnih.gov.

Pre-clinical findings collectively indicate that icariin possesses the capacity to stimulate neurogenesis and modulate crucial signaling pathways involved in neuronal survival and function jpccr.eujpccr.euresearchgate.net.

Model SystemObserved Effect on Neurogenesis/NeuromodulationInvolved Signaling Pathways (Pre-clinical)Source
Rat model of depressionPromoted hippocampal neurogenesis, alleviated depressive symptomsPI3K/Akt, Ribosome, Interleukin-17 aging-us.comnih.govnih.gov
Tg2576 mice (AD model)Enhanced neurogenesisNO/cGMP frontiersin.orgjpccr.eunih.gov
Cultured rat hippocampal neural stem cellsPrevented corticosterone-induced inhibition of proliferation and differentiationPI3K-Akt nih.govnih.gov
Cultured PC12 cells (Aβ-induced neurotoxicity)Reduced cell death and apoptosis, promoted neuronal survivalPI3K/Akt frontiersin.orgnih.govnih.gov

Attenuation of Tau Protein Hyperphosphorylation

Hyperphosphorylation of tau protein is a critical event in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, leading to the formation of neurofibrillary tangles. Pre-clinical investigations have demonstrated that icariin can attenuate tau protein hyperphosphorylation frontiersin.orgjpccr.eunih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.comthieme-connect.comnih.govresearchgate.net.

Studies in PC12 cells exposed to the amyloid-beta fragment Aβ25-35, a model for Aβ-induced neurotoxicity, have shown that icariin treatment significantly reduces tau hyperphosphorylation frontiersin.orgnih.govnih.gov. This inhibitory effect has also been observed in various AD mouse models frontiersin.orgnih.govresearchgate.net.

The molecular mechanisms underlying this effect primarily involve the PI3K/Akt signaling pathway. Icariin has been shown to activate this pathway, which in turn leads to the inhibition of glycogen synthase kinase-3β (GSK-3β) frontiersin.orgnih.govnih.govthieme-connect.com. GSK-3β is a major kinase responsible for phosphorylating tau protein at multiple sites aging-us.comnih.gov. By inhibiting GSK-3β activity, icariin helps to reduce the abnormal phosphorylation of tau.

Specific phosphorylation sites on the tau protein that are affected by icariin include Ser396, Ser404, and Thr205 in PC12 cells nih.gov. In AD mouse models, icariin treatment has been reported to reduce tau hyperphosphorylation at sites such as Thr217, Ser199/202, Thr231, and Ser396/404 frontiersin.orgnih.gov.

In addition to the PI3K/Akt/GSK-3β pathway, inhibition of ERK1/2 has also been suggested to contribute to icariin's effect on tau hyperphosphorylation researchgate.net. Furthermore, icariin's ability to enhance autophagy-lysosome function in AD models may also play a role in alleviating tau phosphorylation, a process that can be regulated by the PI3K/AKT pathway frontiersin.org.

These pre-clinical findings highlight icariin's potential to mitigate tau pathology by modulating key kinases and signaling pathways involved in tau phosphorylation and clearance.

Model SystemObserved Effect on Tau HyperphosphorylationInvolved Signaling Pathways (Pre-clinical)Specific Phosphorylation Sites Affected (if reported)Source
PC12 cells (Aβ25-35 induced)Significantly decreased tau protein hyperphosphorylationPI3K/Akt, GSK-3βSer396, Ser404, Thr205 frontiersin.orgnih.govnih.gov
AD mouse modelsReduced tau protein hyperphosphorylationPI3K/Akt, GSK-3β, ERK1/2Thr217, Ser199/202, Thr231, Ser396/404 researchgate.netfrontiersin.orgnih.govresearchgate.net
AD models (general, involving autophagy)Alleviated tau phosphorylation through enhanced autophagy-lysosome functionPI3K/AKTNot specified frontiersin.org

Structure Activity Relationship Sar Studies of Icariin Analogues

Impact of Structural Modifications on PDE5 Inhibitory Potency

Icariin (B1674258) is recognized as a competitive inhibitor of human PDE5, with reported IC₅₀ values typically ranging from 1 to 6 μM. nih.govresearchgate.netgoogle.complos.org This activity forms the basis for its potential therapeutic applications. SAR studies have focused on modifying the icariin scaffold to develop analogues with improved PDE5 inhibitory potency and specificity. nih.govgoogle.complos.orgamegroups.orgamegroups.cn

Role of 3-O and 7-O Positions in Efficacy and Selectivity

Investigations into the SAR of icariin analogues have highlighted the critical roles of the functional groups attached at the C3 and C7 positions of the icariin backbone in modulating PDE5 inhibition. nih.govplos.orgamegroups.orgnih.gov Crystal structure analysis of PDE5 bound to icariside II (an icariin analogue lacking the rhamnose at the 3-O position) indicates that the 3-O-rhamnose moiety is situated within a hydrophobic pocket in the PDE5 active site. nih.govplos.org This observation led to the hypothesis that replacing the bulky and hydrophilic 3-O-rhamnose with smaller, more flexible, and hydrophobic groups might enhance potency. nih.gov

Studies have shown that modifications at both the 3-O and 7-O positions can synergistically contribute to improved PDE5 inhibition. nih.govplos.orgnih.gov While a hydrophobic and flexible alkanol group at the C7 position alone can increase potency, combining this with a hydrophilic sugar group at the C3 position can further enhance potency and promote selectivity for PDE5 over PDE6C. nih.govplos.orgnih.gov

For instance, replacing the 7-O-glucose with a free hydroxyl group in icariside II (compound 1) led to a slight decrease in potency compared to icariin in one study, although another study reported a significant improvement. nih.govplos.org However, modifying the 3-OH of icariside II with alkanol groups, such as a hydroxyethyl (B10761427) or hydroxyisopropyl group, resulted in increased PDE5 inhibition. nih.gov Compounds with a linear alkanol modification at the 3-O position, particularly in the presence of the 7-O-glucose, demonstrated significant improvements in potency. nih.gov

Contribution of Hydrophobic and Hydrophilic Groups

The nature of the groups attached at the 3-O and 7-O positions, specifically their hydrophobic or hydrophilic character, significantly influences PDE5 inhibitory activity. The 3-O-rhamnose group of icariin interacts with a hydrophobic pocket in the PDE5 active site. nih.govplos.org Replacing this hydrophilic sugar with more hydrophobic moieties has been explored to improve binding affinity. nih.gov

Research indicates that hydrophobic groups at the 3-O position can have a more pronounced effect on PDE5 inhibition. google.comamegroups.org Combining a flexible, linear, hydrophobic group at the 7-O position with a hydrophilic sugar at the 3-O position has been shown to synergistically enhance PDE5 inhibition and improve selectivity for PDE5 over PDE6C. nih.govplos.orgnih.gov This suggests a delicate balance between hydrophobic and hydrophilic interactions at these positions is crucial for optimal activity and selectivity.

Correlation of Structural Features with Antioxidant Activity

Beyond PDE5 inhibition, icariin possesses antioxidant properties, which are attributed to its polyphenol structure, similar to other flavonoids. sigmaaldrich.comfrontiersin.org Flavonoids exert antioxidant activity through various mechanisms, including scavenging free radicals, chelating metal ions, and inhibiting enzymes that produce free radicals. nih.gov

Studies have evaluated the antioxidant effects of icariin and its derivatives. For example, icariin has shown protective effects against free-radical-induced peroxidation in erythrocytes, although its activity in this regard was weaker compared to structural analogs like norwogonin (B192581) and acacetin. frontiersin.org Modifications to the icariin structure, such as phosphorylation, can influence its antioxidant capacity and related biological effects. nih.gov Research suggests that the clinical effects of icariin and its phosphorylated derivative may be related to their antioxidant activities. nih.gov

Development of Novel Semi-synthetic Icariin Derivatives

To improve upon the pharmacological profile of naturally occurring icariin, researchers have synthesized novel semi-synthetic derivatives. nih.govplos.orgamegroups.orgamegroups.cn These efforts are guided by SAR studies to create compounds with enhanced potency, selectivity, and potentially improved pharmacokinetic properties.

Semi-synthetic modifications have primarily focused on altering the glycosidic moieties at the 3-O and 7-O positions. thieme-connect.comresearchgate.net Replacing the sugar residues with simpler groups, such as hydroxyethyl chains, has led to the development of potent PDE5 inhibitors. thieme-connect.com For instance, 3,7-bis(2-hydroxyethyl)icaritin, a derivative where both sugar groups are replaced by hydroxyethyl residues, demonstrated potent PDE5A1 inhibition with an IC₅₀ value comparable to that of sildenafil, showing an 80-fold increase in potency compared to icariin. amegroups.cnthieme-connect.com

Novel semi-synthetic analogues have been designed and synthesized to explore the icariin structure space more fully. nih.govplos.org These studies involve systematic characterization of the SAR for a series of derivatives, evaluating their in vitro enzyme inhibition kinetics and utilizing molecular modeling to understand binding interactions with PDE5. nih.govplos.org Compounds with specific modifications at the 3-O and 7-O positions have shown significantly improved PDE5 inhibitory activity, with some exhibiting Ki values approaching those of commercially available PDE5 inhibitors. nih.govplos.orgnih.gov These findings highlight the potential of semi-synthetic approaches to yield potent and selective icariin-based PDE5 inhibitors for further pharmaceutical development. nih.govplos.orgamegroups.orgamegroups.cn

Here is a table summarizing some of the PDE5 inhibitory data for Icariin and select derivatives discussed:

CompoundIC₅₀ (μM) for PDE5Fold Improvement vs. IcariinReference
Icariin1-61 nih.govresearchgate.netgoogle.complos.org
Icariin5.91 thieme-connect.combpsbioscience.comresearchgate.net
Icariin0.432- amegroups.cntargetmol.comasiaandro.com
Icariside II (Compound 1)8.8 ± 1.0Slight loss plos.org
Icariside II (Compound 1)0.1634 plos.org
Compound 3 (3-O-hydroxyethyl)0.083 ± 0.01072 nih.govplos.org
Compound 70.14 ± 0.0642 plos.org
3,7-bis(2-hydroxyethyl)icaritin0.075 (75 nM)80 amegroups.cnthieme-connect.com
Sildenafil0.028 ± 0.007- plos.org
Sildenafil0.074 (74 nM)- amegroups.cnthieme-connect.com

Note: IC₅₀ values can vary depending on the assay conditions and source of the enzyme used. plos.org

Here is another table presenting Ki values for select potent analogues:

CompoundKi (μM) for PDE5Reference
Compound 30.036 ± 0.005 nih.govplos.orgnih.gov
Compound 70.036 ± 0.007 nih.govplos.orgnih.gov

Analytical Methodologies for Icariin and Its Metabolites in Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are widely employed for the quantitative analysis of icariin (B1674258) and its metabolites due to their ability to separate complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative determination of icariin in various samples, including plant extracts and biological fluids. HPLC methods often utilize UV or diode array detection (DAD) for the quantification of icariin and other flavonoids. akjournals.comcapes.gov.brresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov For instance, a gradient HPLC method with UV detection at 270 nm has been developed and validated for the quantification of icariin in Epimedium koreanum extracts. capes.gov.brresearchgate.net Another HPLC method coupled with DAD detection was developed for the simultaneous determination of icariin, epimedin A, epimedin B, and epimedin C in Epimedium species. researchgate.netnih.gov This method employed a gradient system with a mobile phase of 0.1% formic acid and acetonitrile (B52724). researchgate.netnih.gov

HPLC with fluorescence detection (FLD) has also been developed for sensitive determination of icariin, utilizing precolumn chelation with aluminum to form a stable fluorescent complex. akjournals.com This method demonstrated linearity over a concentration range of 0.010 to 100.0 μg/mL with a limit of detection of 3.5 ng/mL. akjournals.com

For pharmacokinetic studies, HPLC methods with UV detection have been developed and validated for the determination of icariin in rat plasma. nih.govcapes.gov.br These methods typically involve liquid-liquid extraction of icariin and an internal standard from plasma samples before chromatographic separation. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and rapid technique frequently used for the simultaneous quantification of icariin and its metabolites in biological samples. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This method offers advantages in terms of speed and sensitivity compared to traditional HPLC methods. frontiersin.org

UPLC-MS/MS methods have been developed and validated for the concurrent quantification of icariin and its primary metabolites, including icariside Ⅰ, icariside Ⅱ, baohuoside Ⅱ, wushanicaritin, icaritin (B1674259), and desmethylicaritin, in matrices such as mouse urine and whole blood. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov These methods often utilize gradient elution with mobile phases consisting of aqueous solutions (e.g., 0.1% formic acid in water) and organic solvents (e.g., 0.1% formic acid in acetonitrile). nih.govnih.gov Detection is typically performed in multiple reaction monitoring (MRM) mode in positive ion mode. nih.gov

Research findings using UPLC-MS/MS have provided valuable data on the excretion profiles of icariin and its metabolites. For example, a study in mice quantified the cumulative urinary excretion of icariin and several metabolites over 72 hours after oral administration. nih.govfrontiersin.orgnih.gov

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is another separation technique that has been applied to the analysis of icariin and other flavonoids in Epimedium. akjournals.comnih.govresearchgate.netfrontiersin.orgresearchgate.netwikigenes.orgnih.govoup.com CZE offers high separation efficiency, small sample volume requirements, and rapid analysis times. oup.com

CZE methods have been developed for the simultaneous determination of icariin, epimedin A, epimedin B, and epimedin C in Epimedium extracts. researchgate.netwikigenes.orgnih.gov Optimization of CZE parameters, such as buffer composition, pH, and separation voltage, is crucial for achieving optimal separation of these compounds. nih.gov For instance, a method using a borate (B1201080) buffer containing acetonitrile as a modifier has been reported for the separation of these flavonoids. nih.gov While CZE can be effective, challenges in separating structurally similar flavonoids like icariin, epimedin B, and epimedin C using micellar electrokinetic capillary chromatography (MEKC) have been noted, with partial co-elution occurring in some conditions. oup.com

Mass Spectrometry-Based Metabolite Profiling (e.g., UPLC-Q-TOF-MS)

Mass spectrometry-based metabolite profiling, particularly using techniques like Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), is a powerful approach for identifying and characterizing the diverse range of icariin metabolites in vivo. oup.comoup.comnih.gov This technique provides high mass resolution and accurate mass measurements, enabling the identification of known and novel metabolites. oup.com

UPLC-Q-TOF-MS has been utilized to investigate the metabolite profiles of icariin in biological samples such as feces, bile, and urine after oral administration to rats. oup.comoup.com These studies have identified numerous metabolites resulting from various metabolic pathways, including desugarization, dehydrogenation, hydroxylation, demethylation, and glucuronidation. oup.comoup.com The use of collision energy gradient (MSE) function in UPLC-Q-TOF-MS allows for the acquisition of both precursor and fragment ion information, aiding in the structural elucidation of metabolites. oup.com

Research findings from metabolite profiling studies have revealed that the major metabolites of icariin can vary depending on the biological sample. nih.gov Studies have identified metabolites such as icariside I, icariside II, icaritin, and their derivatives. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govoup.comoup.com

Advanced Sample Preparation and Detection Methods

Advanced sample preparation and detection methods are essential for improving the sensitivity, selectivity, and efficiency of icariin analysis.

Sample preparation techniques aim to extract and purify icariin and its metabolites from complex biological or botanical matrices, minimizing interference. Liquid-liquid extraction is a common method used for extracting icariin and its metabolites from biological fluids like urine and plasma. nih.govnih.govresearchgate.net Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.

Molecularly imprinted polymers (MIPs) represent an advanced sample preparation technique that offers high affinity and selectivity for target molecules like icariin. tandfonline.com MIPs are synthesized with recognition sites complementary to the template molecule (icariin), allowing for selective binding and extraction from complex samples. tandfonline.com

Detection methods play a crucial role in the sensitivity of the analysis. While UV and DAD are commonly used for their simplicity and robustness in HPLC, fluorescence detection can offer higher sensitivity for icariin after appropriate derivatization or chelation. akjournals.com Mass spectrometry detectors, particularly tandem mass spectrometry (MS/MS), provide high sensitivity and specificity, enabling the detection and quantification of icariin and its metabolites at very low concentrations in complex biological matrices. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov The use of MRM mode in MS/MS further enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Pre Clinical Research Models and Experimental Findings

In Vitro Cellular Models

In vitro studies using diverse cell lines and primary cell cultures are fundamental in elucidating the direct effects of Icariin (B1674258) at the cellular level. These models allow for controlled investigations into the molecular pathways and cellular processes modulated by this compound.

Cancer Cell Line Investigations (e.g., Liver, Prostate, Ovarian, Cervical, Oral Squamous Cell Carcinoma)

Icariin has been investigated for its potential anti-cancer effects in various cancer cell lines. Studies have demonstrated that Icariin can inhibit the proliferation and induce apoptosis in several cancer cell types.

In oral squamous cell carcinoma (OSCC) cell lines, such as SCC9 and Cal 27, Icariin treatment inhibited cell viability in a dose-dependent manner and significantly increased the apoptosis rate nih.gov. Mechanistically, Icariin was found to upregulate the protein expression of cleaved-caspase-3 and increase the cleaved-caspase-3/caspase-3 ratio nih.gov. Furthermore, Icariin decreased the protein expression levels of phosphorylated (p)-p65, p-PI3K, and p-AKT, suggesting that its effects are mediated, at least in part, by inhibiting the NF-κB and PI3K/AKT signaling pathways nih.gov.

Research on liver cancer cells has shown that Icariin exerts anti-tumor effects in a concentration-dependent manner nih.gov. Its mechanisms of action in these cells include the inhibition of proliferation and the induction of apoptosis nih.gov. Icariin has also been shown to induce cell cycle arrest in liver cancer cells nih.gov.

In cervical cancer cells (HeLa and SiHa), Icariin has been reported to induce cell death by increasing oxidative DNA damage and activating apoptotic pathways scienceopen.com. Targeting the mTOR/PI3K/AKT signaling pathway has also been implicated in Icariin's ability to induce apoptosis and autophagy to inhibit the growth of human cervical cancer cells nih.gov. Additionally, Icariin was found to inhibit the growth of human cervical cancer cells by impairing the TLR4/MyD88/NF-κB and Wnt/β-catenin signaling pathways, suppressing inflammation, proliferation, migration, and invasion, and promoting apoptosis in vitro nih.gov.

Studies on ovarian cancer cell lines, such as A2780s, A2780cp, and SKOV3, have shown that Icariin induces apoptosis through activating p53 and inhibiting the AKT/mTOR pathway scienceopen.com. Icariin also inhibited cell cycle arrest by blocking the PI3K/AKT signaling pathway in ovarian cancer SKOV3 cells scienceopen.com.

Investigations into prostate cancer cell lines, such as LNCaP, indicate that Icariin can activate PEA3, thereby blocking HER2/AR signaling scienceopen.com.

The following table summarizes some of the findings in cancer cell line investigations:

Cancer TypeCell Lines InvestigatedKey FindingsSignaling Pathways InvolvedSource
Oral Squamous Cell CarcinomaSCC9, Cal 27Inhibited proliferation, induced apoptosis, upregulated cleaved-caspase-3NF-κB, PI3K/AKT nih.gov
Liver CancerHepG2, Huh-7, SMMC-7721Inhibited proliferation, induced apoptosis, induced cell cycle arrestJNK1, SphK1, Fas pathways, PTEN/AKT nih.govscienceopen.com
Cervical CancerHeLa, SiHaInduced cell death via oxidative DNA damage and apoptosis, inhibited growthmTOR/PI3K/AKT, TLR4/MyD88/NF-κB, Wnt/β-catenin nih.govscienceopen.com
Ovarian CancerA2780s, A2780cp, SKOV3Induced apoptosis, inhibited cell cycle arrestp53, AKT/mTOR, PI3K/AKT scienceopen.com
Prostate CancerLNCaPActivated PEA3, blocked HER2/AR signalingHER2/AR scienceopen.com

Neuronal Cell Studies (e.g., Microglial Cells, Primary Neuronal Cells, Astrocytes)

Icariin has demonstrated neuroprotective effects in in vitro models utilizing neuronal and glial cells. Studies using primary rat midbrain neuron-glia co-cultures have shown that Icariin can protect dopaminergic neurons from damage induced by neurotoxins like LPS and 6-hydroxydopamine (6-OHDA) nih.govnih.gov. This protective effect is associated with the inhibition of microglia activation and the reduction of pro-inflammatory factors production nih.govnih.gov. The suppression of the nuclear factor-κB (NF-κB) pathway activation in glial cells appears to play a role in these neuroprotective actions nih.govnih.gov.

Further research suggests that the activation of the Nrf2 signaling pathway in glial cells participates in Icariin-produced neuroprotection nih.gov. Icariin enhanced Nrf2 signaling activation in models of neurotoxicity nih.gov. This neuroprotection was observed in primary neuron-glia co-cultures but not in neuron-enriched cultures (without glial cells presence), highlighting the involvement of glial cells in Icariin's protective mechanism nih.gov. Icariin was also found to attenuate 6-OHDA-induced microglia and astroglia activation nih.gov.

In cortical neurons, Icariin has been shown to protect against Aβ-induced damage by enhancing the expression of CART and activating the ERK signaling pathway nih.gov. It has also been reported to counteract axon and dendritic shortening induced by Aβ in rat cortical neurons nih.gov. In cultured rat PC12 cells, Icariin counteracted apoptosis induced by Aβ, and this effect appeared to be mediated by the activation of the PI3K/Akt signaling pathway nih.gov. Icariin has also been shown to attenuate LPS-induced oxidative stress in primary microglial cells, reducing reactive oxygen species (ROS) levels in a dose-dependent manner nih.gov.

The table below summarizes key findings from neuronal cell studies:

Cell Type(s)Model/Induction AgentKey FindingsSignaling Pathways InvolvedSource
Primary rat midbrain neuron-glia co-culturesLPS, 6-OHDAProtected dopaminergic neurons, inhibited microglia activation, reduced pro-inflammatory factors productionNF-κB, Nrf2 nih.govnih.gov
Cortical neuronsProtected against damage, enhanced CART expression, counteracted axon/dendritic shorteningERK, PI3K/Akt nih.gov
PC12 cellsCounteracted apoptosisPI3K/Akt nih.gov
Primary microglial cellsLPSAttenuated oxidative stress, reduced ROS levelsNot explicitly stated nih.gov
Glial cells6-OHDAAttenuated microglia and astroglia activationNrf2 nih.gov

Osteoblast and Osteoclast Studies

Icariin has been extensively studied for its effects on bone cells, particularly osteoblasts and osteoclasts, due to its potential in treating bone-related ailments like osteoporosis. In vitro studies have demonstrated that Icariin can stimulate the proliferation and enhance the osteogenic differentiation of mesenchymal stem cells and osteoblasts researchgate.netscielo.brbiorxiv.org. It has been shown to increase osteogenic differentiation and mineralization of bone marrow-derived mesenchymal stem cells (BM-MSCs) and osteoblasts scielo.br.

Icariin promotes osteoblast differentiation by inducing the expression of genes like Osx, RUNX2, and collagen type I researchgate.net. It has also been found to induce the expression of BMP-2 and BMP-4 mRNAs in osteoblasts researchgate.net. Studies using MC3T3-E1 osteoblastic cells have shown that Icariin can increase cell proliferation and differentiation biorxiv.org. Icariin treatment in MC3T3-E1 cells resulted in a significant increase in alkaline phosphatase (ALP) activity, an indicator of osteoblast differentiation biorxiv.org. The BMP-2/Smads/Runx2 signaling pathway has been implicated in Icariin's osteogenesis function by stimulating osteoblast differentiation in vitro biorxiv.org. Icariin treatment of BM-MSCs significantly enhanced the protein expression of protein kinase A (PKA) and cAMP-responsive element binding protein (CREB), and dose-dependently increased their mRNA levels, suggesting that Icariin is an agonist of the cAMP/PKA/CREB pathway in BM-MSC differentiation scielo.br. Icariin also significantly increased the expression of BMP2, Smad1, and Runx2 in BM-MSCs scielo.br.

In addition to its effects on osteoblasts, Icariin has also been shown to inhibit osteoclast formation and bone resorption activity in vitro scielo.brresearchgate.net. Studies using mouse bone marrow cultures demonstrated that Icariin dose-dependently inhibited the growth and differentiation of hemopoietic cells from which osteoclasts are formed researchgate.net. Fewer TRAP+ multinuclear cells and significantly fewer bone resorption pits were observed in Icariin-treated cultures compared to controls researchgate.net. RT-PCR analysis showed that the gene expression of TRAP, RANK, and CTR was obviously lower in the presence of Icariin researchgate.net.

The following table summarizes key in vitro findings on osteoblasts and osteoclasts:

Cell Type(s)Key FindingsSignaling Pathways InvolvedSource
Osteoblasts, BM-MSCsStimulated proliferation, enhanced osteogenic differentiation and mineralization, induced Osx, RUNX2, collagen type I, BMP-2, BMP-4 expression, increased ALP activityBMP-2/Smads/Runx2, cAMP/PKA/CREB, MAPK researchgate.netscielo.brbiorxiv.orgworldscientific.com
Osteoclasts, Hemopoietic cellsInhibited formation and differentiation, reduced bone resorption activity, decreased TRAP, RANK, CTR gene expressionNot explicitly stated in detail scielo.brresearchgate.net

Chondrocyte Research

Research on chondrocytes, the cells responsible for cartilage formation, indicates that Icariin possesses chondroprotective and anti-inflammatory properties in vitro. Studies have shown that Icariin can activate autophagy via down-regulation of the NF-κB signaling-mediated apoptosis in chondrocytes nih.gov. In TNF-α-induced rat chondrocytes, Icariin suppressed the production of inflammatory cytokines (IL-1, IL-6, IL-12), reactive oxygen species (ROS), and nitric oxide (NO) nih.gov. It also inhibited the expression of Caspase-3 and Caspase-9 and reversed the TNF-α-induced inhibition of autophagy markers (Atg 5, Atg 7) and LC3 I to LC3 II translation nih.gov. Furthermore, Icariin suppressed TNF-α-induced matrix metalloproteinase (MMP)3 and MMP9 expression nih.gov. Icariin suppressed both TNF-α-stimulated p65 nuclear translocation and IκBα protein degradation, indicating NF-κB inhibition nih.gov.

Icariin has also been identified as an activator of Hypoxia Inducible Factor-1α (HIF-1α) expression in chondrocytes plos.org. Icariin treatment increased HIF-1α mRNA and protein levels and nuclear translocation in murine chondrocytes plos.org. This was associated with inhibiting PHD activity plos.org. Icariin (at 10−6 M) increased the proliferation of chondrocytes and enhanced chondrogenic marker expression (Sox9, collagen type 2 (Col2α1), and aggrecan) in micromass cultures plos.org. It also promoted extracellular matrix (ECM) synthesis and increased the production of aggrecan and hydroxyproline (B1673980) plos.org. Icariin inhibited the expression of chondrocyte catabolic marker genes including Mmp2, Mmp9, Mmp13, Adamts4, and Adamts5 plos.org.

Studies have also explored the effect of Icariin on bone mesenchymal stem cells (BMSCs) in the context of cartilage repair. In vitro results showed that Icariin promoted the chondrogenic differentiation of BMSCs, as well as aggrecan (AGR), bone morphogenetic protein 2 (BMP2), and COL2A1 protein expression in BMSCs nih.gov.

The following table summarizes key in vitro findings on chondrocytes:

Cell Type(s)Model/Induction AgentKey FindingsSignaling Pathways InvolvedSource
ChondrocytesTNF-αActivated autophagy, suppressed inflammatory cytokines (IL-1, IL-6, IL-12), ROS, NO, Caspase-3, Caspase-9, inhibited MMP3, MMP9 expression, suppressed NF-κB activationNF-κB nih.gov
ChondrocytesNoneActivated HIF-1α expression, increased proliferation, enhanced chondrogenic marker expression (Sox9, Col2α1, aggrecan), promoted ECM synthesis, inhibited catabolic gene expression (Mmp2, Mmp9, Mmp13, Adamts4, Adamts5)HIF-1α, PHD plos.org
BMSCsOxygen-glucose deprivation/reoxygenationPromoted chondrogenic differentiation, increased AGR, BMP2, COL2A1 expressionNot explicitly stated nih.gov

Erythrocyte Protection Models

While the search results did not yield extensive dedicated studies specifically focused on Icariin's direct protective effects on erythrocytes in vitro as a primary research model, one search result mentioned that analysis of peripheral blood showed that hematological parameters, including platelet and erythrocyte count, did not appear to be affected by Icariin treatment in an in vivo mouse model nih.gov. Another result mentioned biocompatibility and reduced phagocytic uptakes by macrophages for Icariin-loaded nanoparticles camouflaged by red blood cell membrane researchgate.net. However, this refers to using erythrocyte membranes for drug delivery rather than Icariin's direct protective effects on erythrocytes themselves.

Therefore, based on the provided search results, there is limited detailed information specifically on in vitro erythrocyte protection models and experimental findings for Icariin.

In Vivo Animal Models

Animal models are widely used to simulate human diseases and evaluate the efficacy of potential therapeutic agents like Icariin before clinical trials. Various animal species and disease induction methods are employed depending on the specific condition being studied.

Neurological Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease, Ischemic Stroke, Depressive Disorder, Schizophrenia-like Behaviors)

Research in animal models suggests that Icariin may hold potential in addressing various neurological and neuropsychiatric disorders. Studies using models of Alzheimer's disease (AD) have indicated that Icariin can attenuate cognitive deficits. For instance, in restraint/isolation-stressed APP/PS1 mice, a model exhibiting depressive-like behaviors and memory impairment, Icariin administration for six months was shown to relieve memory damage. frontiersin.org This effect may be related to Icariin's ability to modulate microglial activation and reduce amyloid-beta (Aβ) plaque accumulation. frontiersin.org Icariin has been observed to attenuate M1 microglial activation and Aβ plaque accumulation in the hippocampus and prefrontal cortex by up-regulating PPARγ in these stressed APP/PS1 mice. frontiersin.org

In models of Parkinson's disease (PD), Icariin has demonstrated neuroprotective effects. Studies suggest that Icariin may be a candidate for PD treatment, potentially involving the PI3K/Akt and MEK/extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov Icariin has also been shown to protect dopaminergic neurons from damage induced by substances like lipopolysaccharide (LPS)/6-hydroxydopamine (6-OHDA), which are used to model aspects of PD. nih.gov Neuroinflammation, mediated by glial activation, is implicated in PD pathogenesis, and Icariin has been shown to inhibit glia-mediated neuroinflammation by activating Nrf2 signaling in both in vitro and in vivo models. nih.gov

Animal models of ischemic stroke have also been used to evaluate Icariin. Studies suggest that Icariin can alleviate neuronal injury induced by ischemia. frontiersin.org

In models of depressive disorder, Icariin has exhibited antidepressant effects. In a chronic mild stress (CUMS)-induced rat model of depression, Icariin produced anti-neuroinflammatory and anti-depression effects, potentially by inhibiting the NF-κB pathway and the NLRP3-inflammasome/caspase-1/IL-1β axis. nih.gov Another study in mice found that Icariin decreased immobility time in tests like the Tail Suspension Test (TST) and Forced Swim Test (FST), which are indicators of antidepressant activity. frontiersin.org This effect was associated with decreased levels of MAO-A and B, serum corticotropin-releasing factor, and an increase in brain monoamine neurotransmitter amounts. frontiersin.org

While the provided search results mention schizophrenia-like behaviors in the context of neurological disorders that Icariin might affect, specific detailed findings in animal models for this condition were not prominently featured in the initial search output.

Osteoporosis and Osteonecrosis of the Femoral Head (ONFH) Models

Icariin has been investigated in animal models of bone diseases, particularly osteoporosis and osteonecrosis of the femoral head (ONFH). Preclinical systematic reviews indicate that Icariin shows preliminary evidence of partially reversing ONFH in animal models. frontiersin.orgnih.govnih.gov This effect is potentially mediated through mechanisms involving the promotion of angiogenesis, anti-apoptosis, and the regulation of osteoblast and osteoclast activities. frontiersin.orgnih.govnih.gov

Studies in rat models of glucocorticoid-induced ONFH have shown that Icariin can prevent bone loss. karger.com Using micro-CT analysis in one study, the incidence of osteonecrosis was significantly lower in the group treated with methylprednisolone (B1676475) (MPS) + Icariin (30%) compared to the MPS group (70%) after 12 weeks. karger.com Furthermore, Icariin supplementation significantly restored bone mineral density (BMD) in these rats. karger.com

In rabbit models of early glucocorticoid-induced ONFH, Icariin has been evaluated for its effects on bone tissue morphology and microstructure. frontiersin.org These studies utilize techniques like phase-contrast imaging with synchrotron hard X-ray and Micro-CT scanning to observe changes. frontiersin.org Icariin is thought to positively regulate bone metabolism by promoting osteoblast proliferation and differentiation while inhibiting osteoclast activity, thus improving bone quality. frontiersin.org

Data from ONFH animal models:

Model TypeAnimal SpeciesInduction MethodKey FindingsSource
Glucocorticoid-induced ONFHRatMethylprednisolone (MPS)Reduced osteonecrosis incidence, restored BMD. karger.com
Glucocorticoid-induced ONFHRabbitLipopolysaccharide (LPS) and Methylprednisolone (MPS)Effects on bone tissue morphology and microstructure, promotes bone repair. frontiersin.org
ONFH (General)VariousNot specified in summaryPartially reverses ONFH, promotes angiogenesis, anti-apoptosis, regulates osteoblasts/clasts. frontiersin.orgnih.govnih.gov

Reproductive System Models (e.g., Spermatogenesis Deficiencies)

Icariin's effects on the male reproductive system have been explored in animal models, particularly concerning spermatogenesis. Studies in male rats have shown that Icariin administration can increase epididymal sperm counts and testosterone (B1683101) levels. nih.govfrontiersin.org One study in adult rats treated orally with different doses of Icariin for 35 consecutive days found that a dose of 100 mg/kg significantly increased epididymal sperm counts. nih.gov Doses of 50 and 100 mg/kg significantly increased testosterone levels. nih.gov This suggests a dose-related effect on spermatogenesis and testosterone production. nih.gov

Further research in rats indicated that Icariin can affect spermatogenesis by regulating the expression of genes such as FSHR and claudin-11 mRNA in Sertoli cells. nih.gov In diabetic rat models, Icariin has been shown to improve reproductive dysfunction, including increasing the number of epididymal sperm and sperm motility, and restoring serum levels of sex hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. nih.gov

Studies in mice exposed to acrylamide, a substance known to induce reproductive toxicity, demonstrated that Icariin treatment improved histopathological changes in the testis and prostate and increased the number of spermatogonia and spermatocyte cells that were decreased by acrylamide. ssu.ac.ir Icariin has also been reported to reduce apoptosis in spermatogenic cells in animal studies. ssu.ac.ir

In male dairy goats, oral administration of Icariin for 80 consecutive days resulted in a significant increase in ejaculate volume, total sperm motility, and sperm kinematics. frontiersin.org Icariin treatment also increased the organ coefficient of the testes and enhanced spermatogenesis in these animals. frontiersin.org

Data from Reproductive System Animal Models:

Model TypeAnimal SpeciesCondition/Induction MethodKey FindingsSource
Normal Male ReproductionRatOral administrationIncreased epididymal sperm counts and testosterone levels (dose-dependent). nih.govfrontiersin.org
Diabetes-induced DysfunctionRatStreptozotocinImproved epididymal sperm count, motility, and sex hormone levels (LH, FSH, Testosterone). nih.gov
Acrylamide-induced ToxicityMouseAcrylamide exposureImproved testicular/prostate histopathology, increased spermatogonia and spermatocyte numbers, reduced apoptosis. ssu.ac.ir
Normal Male ReproductionDairy GoatOral administrationIncreased ejaculate volume, sperm motility, kinematics, testicular organ coefficient, enhanced spermatogenesis. frontiersin.org

Inflammatory Disease Models (e.g., Asthma, General Inflammation)

Icariin has been investigated for its anti-inflammatory properties in various animal models, including those of asthma and general inflammation. In ovalbumin (OVA)-induced murine asthma models, Icariin has been shown to alleviate airway inflammation. researchgate.netall-imm.com This includes reducing the infiltration of inflammatory cells and cytokines, and decreasing airway hyper-responsiveness. researchgate.net Icariin's effects in asthma models are associated with the regulation of the imbalance of Th1/Th2 and Th17/Treg cytokines. researchgate.netall-imm.com

Studies have also indicated that Icariin can enhance the apoptosis of eosinophils in asthmatic mice, suggesting a role in regulating cell homeostasis in the asthmatic lung. researchgate.net In an asthma mouse model established by OVA sensitization and respiratory syncytial virus (RSV) infection, Icariin decreased the degree of airway inflammation and reduced leukocyte and inflammatory cell infiltration. researchgate.netelsevier.es Icariin treatment in this model significantly reduced airway resistance and lowered the total leukocyte amount and various types of leukocytes in bronchoalveolar lavage fluid (BALF). elsevier.es Histological analysis showed a significant decrease in inflammatory cell infiltration in peribronchial tissues in the treated group. elsevier.es Furthermore, Icariin treatment lowered the concentration of prostaglandin (B15479496) D2 (PGD2) in serum and BALF, as well as the relative level of prostaglandin D2 receptor 2 (CRTH2) mRNA in lung tissues. elsevier.es

Icariin's anti-inflammatory effects may involve modulating alveolar macrophage activation. nih.gov In OVA-induced asthma-associated airway inflammation mice models, Icariin alleviated airway inflammation and was predicted to modulate asthmatic airway inflammation by affecting macrophage activation/polarization. nih.gov Specifically, Icariin decreased M1 macrophages while elevating M2 macrophages. nih.gov

Beyond asthma, Icariin has been shown to inhibit inflammatory responses in various other disease contexts. nih.gov For instance, it has been reported to attenuate inflammation in models of atopic dermatitis by regulating the skin hypothalamus pituitary adrenal axis. researchgate.net

Data from Inflammatory Disease Animal Models:

Model TypeAnimal SpeciesInduction MethodKey FindingsSource
AsthmaMurine (Mouse)Ovalbumin (OVA)Alleviated airway inflammation, reduced inflammatory cell infiltration, decreased airway hyper-responsiveness, regulated Th1/Th2 and Th17/Treg balance. researchgate.netall-imm.com
AsthmaMurine (Mouse)OVA sensitization + RSV infectionDecreased airway inflammation, reduced leukocyte and inflammatory cell infiltration, reduced airway resistance, lowered PGD2 and CRTH2 levels. researchgate.netelsevier.es
AsthmaMurine (Mouse)OVAAttenuated airway inflammation via modulating alveolar macrophage activation (decreased M1, elevated M2). nih.gov
General InflammationVariousNot specified in summaryInhibits inflammatory response in various diseases. nih.gov
Atopic DermatitisAnimalNot specified in summaryInhibits inflammation by regulating the skin hypothalamus pituitary adrenal axis. researchgate.net

Lipid Metabolism Disorder Models

Animal studies have demonstrated that Icariin can influence lipid metabolism. In rat models of atherosclerosis induced by a high cholesterol diet and Vitamin D3, Icariin treatment significantly decreased levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). frontiersin.org In ApoE-/- mice fed a high-fat diet, Icariin reduced atherosclerosis by lowering TC and TG concentrations. frontiersin.org Icariin also reduced serum TC and LDL-C levels and the atherosclerotic burden in rabbits. frontiersin.orgsci-hub.se

The potential mechanisms for Icariin's lipid-modulatory effects include inhibiting cholesterol synthesis and uptake, possibly via sterol regulatory element-binding protein (SREBP) and scavenger receptor (CD36), respectively. frontiersin.orgsci-hub.se It may also promote cholesterol efflux mediated by SR-BI and facilitate cholesterol excretion. frontiersin.org

In models of nonalcoholic fatty liver disease (NAFLD), Icariin has shown beneficial effects. In a mouse model of NAFLD induced by a high-fat diet, Icariin alleviated hepatic injury by improving glucose tolerance and lipid metabolism, potentially through the activation of the AMPK/PGC-1α/GLUT4 pathway. mdpi.com In a methionine choline-deficient (MCD) diet-induced NASH mouse model, Icariin treatment significantly reduced serum alanine (B10760859) aminotransferase and aspartate aminotransferase activities and improved steatosis, inflammation, ballooning, and fibrosis in liver tissues. mdpi.com Icariin treatment also improved lipid peroxidation in this model. mdpi.com

In rats with NAFLD in a polycystic ovary syndrome (PCOS) model, Icariin significantly improved hepatic lipid deposition by increasing fatty acid oxidation and decreasing the expression of fatty acid synthesis-related genes. nih.gov It also improved sex hormone levels and the oxidative function of mitochondria. nih.gov

Icariin has been identified as a PPARα activator, and studies in mice have shown that it induces lipid metabolic enzyme genes like Cyp4a10 and Cyp4a14 and regulates the mRNA levels of lipid metabolism enzymes and proteins, including those involved in fatty acid binding and oxidation in mitochondria and peroxisomes. mdpi.com

Data from Lipid Metabolism Disorder Animal Models:

Model TypeAnimal SpeciesInduction MethodKey FindingsSource
AtherosclerosisRatHigh cholesterol diet + Vitamin D3Decreased TC, TG, LDL-C; increased HDL-C. frontiersin.org
AtherosclerosisApoE-/- MouseHigh-fat dietReduced atherosclerosis, decreased TC and TG. frontiersin.org
AtherosclerosisRabbitHigh-cholesterol dietReduced serum TC and LDL-C, decreased atherosclerotic burden. frontiersin.orgsci-hub.se
NAFLDMouseHigh-fat dietAlleviated hepatic injury, improved glucose tolerance and lipid metabolism (via AMPK/PGC-1α/GLUT4 pathway). mdpi.com
NASHMouseMethionine choline-deficient (MCD) dietReduced serum ALT and AST, improved hepatic steatosis, inflammation, ballooning, fibrosis, and lipid peroxidation. mdpi.com
NAFLD in PCOSRatHigh-fat diet + LetrozoleImproved hepatic lipid deposition, increased fatty acid oxidation, decreased fatty acid synthesis gene expression, improved sex hormones and mitochondrial oxidative function. nih.gov
Lipid Metabolism (General)MouseOral administrationPPARα activator, induced lipid metabolic enzyme genes (Cyp4a10, Cyp4a14), regulated mRNA of lipid metabolism enzymes/proteins. mdpi.com

Synthetic Chemistry and Bioconversion Strategies for Icariin Production

Total and Hemisynthesis of Icariin (B1674258) and Analogues

The synthesis of Icariin and its analogues presents challenges due to the complex flavonoid structure and the need for regioselective reactions, particularly concerning methylation and glycosylation. Both total synthesis, starting from simpler precursors, and hemisynthesis, utilizing naturally occurring compounds like kaempferol (B1673270), have been investigated. beilstein-journals.orgsemanticscholar.org

Regioselective Methylation Approaches

Regioselective methylation is a critical step in the synthesis of flavonoids like Icariin, which contain multiple hydroxyl groups. The selective addition of methyl groups to specific hydroxyl positions is essential to achieve the desired structural outcome. Research has focused on developing methods for the selective O-alkylation and dealkylation of flavonoids to control the methylation pattern. karazin.ua For instance, in the hemisynthesis of Icariin from kaempferol, regioselective 4'-OH methylation of kaempferol is a key step. beilstein-journals.orgsemanticscholar.org

Para-Claisen–Cope Rearrangement in Flavonoid Synthesis

The para-Claisen–Cope rearrangement is a significant reaction employed in the synthesis of prenylated flavonoids, including Icariin and its aglycone, icaritin (B1674259). This rearrangement is utilized to introduce the prenyl group at a specific position on the flavonoid A-ring, typically at the C-8 position in the case of Icariin and icaritin. beilstein-journals.orgsemanticscholar.orgresearchgate.netlookchem.comnih.govresearchgate.net Studies have demonstrated the use of catalysts, such as Eu(fod)3, in the presence of additives like NaHCO3, to promote the para-Claisen–Cope rearrangement of flavonoid 5-prenyl ethers, leading to the desired 8-C-prenyl products while inhibiting the formation of ortho-cyclized byproducts. beilstein-journals.orgsemanticscholar.orgresearchgate.netresearchgate.net This reaction sequence allows for the efficient installation of the prenyl group, a characteristic feature of Icariin. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Glycosylation and Deacetylation Procedures

Glycosylation, the attachment of sugar moieties to the flavonoid core, is another crucial step in the synthesis of Icariin, which is a diglycosylflavone. Icariin has sugar groups attached at the C-3 and C-7 positions. mdpi.com The synthesis involves the regioselective glycosylation of a suitable flavonoid precursor, such as icaritin. Various methods and activators, including silver carbonate (Ag2CO3) and silver oxide (Ag2O), have been explored for the glycosylation reactions. patsnap.combeilstein-journals.org Following glycosylation, deacetylation procedures are often necessary to remove protecting acetyl groups from the sugar moieties to yield the final Icariin molecule. Mild deacetylation conditions, such as using methanolic ammonia, are preferred to prevent the cleavage of the glycosidic linkages. beilstein-journals.orgbeilstein-journals.orgmdpi-res.com

Enzymatic and Microbial Bioconversion for Icariin and its Metabolites

Enzymatic and microbial bioconversion offer alternative and often more environmentally friendly approaches for producing Icariin and its metabolites. These methods utilize enzymes or whole microorganisms to transform precursor compounds.

Icariin itself can be metabolized into several active derivatives, including icaritin, icariside I, and icariside II, primarily through deglycosylation and demethylation reactions. frontiersin.orgfrontiersin.orgmdpi.com These biotransformation processes can be catalyzed by specific enzymes, such as β-glucosidases and α-L-rhamnosidases, which hydrolyze the sugar moieties attached to the flavonoid structure. mdpi.commdpi.comresearchgate.netnih.gov

Research has focused on identifying and utilizing enzymes and microbial strains capable of efficiently converting Icariin or related flavonoids into desired metabolites like baohuoside I (icariside II) and icaritin. mdpi.commdpi.comresearchgate.netnih.govjnsbm.orgtandfonline.com For example, β-glucosidases have been shown to effectively convert Icariin to baohuoside I. mdpi.comjnsbm.org Microbial transformation studies using fungi like Hormoconis resinae and Mortierella ramanniana var. angulispora have successfully produced icariside II and icaritin from Icariin. tandfonline.com Whole-cell catalysis using recombinant Escherichia coli strains expressing specific enzymes like α-L-rhamnosidase and β-glucosidase has also been developed for the efficient production of icaritin from Icariin. researchgate.netnih.gov These bioconversion strategies provide promising routes for obtaining valuable Icariin metabolites. mdpi.commdpi.comresearchgate.netnih.gov

Q & A

Q. What experimental methods are commonly used to assess Icarrin’s anti-proliferative effects in cancer cell lines?

this compound’s anti-proliferative activity is typically evaluated using the MTT assay to measure cell viability and LDH release assays to quantify membrane integrity and cytotoxicity. For example, studies on tamoxifen-sensitive and resistant breast cancer cells (MCF-7, T47D) treated with this compound (10–75 μM) showed dose-dependent inhibition of cell growth, with MCF-7/TAM cells exhibiting the highest sensitivity . These methods are foundational for screening this compound’s therapeutic potential in oncology.

Q. How is this compound quantified in herbal formulations or biological samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. A validated method using a C18 column and acetonitrile-water mobile phase (30:70, pH 3.5) achieved a linear range of 0.25–2.5 μg for this compound, with 97.9% recovery in Jinwu Gutong capsules . This protocol ensures reproducibility in pharmacokinetic or quality-control studies.

Q. What in vivo models are used to study this compound’s osteogenic or anti-osteoporotic effects?

Chicken models of tibial dyschondroplasia (TD) are employed to evaluate this compound’s efficacy. Histological scoring (e.g., HE staining, 3D surface profiling) and vascular area measurements revealed that this compound reduced TD lesion scores by 50% and restored bone microstructure, likely via BMP-2 upregulation . Rodent models are also used for osteoporosis studies, focusing on bone mineral density and osteoblast activity .

Advanced Research Questions

Q. How does this compound modulate the SIRT6/NF-κB pathway in aging-related inflammation?

this compound enhances SIRT6 deacetylase activity in vitro, which suppresses NF-κB signaling and downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α). In aged mice, this compound treatment (20 mg/kg/day) reduced NF-κB p65 protein expression by 40%, linking its anti-inflammatory effects to epigenetic regulation . Methodologically, enzyme activity assays (fluorometric substrates) and Western blotting are critical for pathway validation.

Q. What strategies improve this compound’s topical delivery for neuroprotective applications?

Ethosome formulations (e.g., Batch 6: 180 mg Phospholipon 90G, 2.4 mL ethanol, 0.6 mL propylene glycol) enhance skin penetration, achieving 0.77 ± 0.13 µg/cm² this compound deposition in the dermis without systemic exposure. These deformable vesicles mimic cholesterol-free lipid bilayers, optimizing drug targeting . Franz diffusion cells and LC-MS/MS are used to quantify transdermal delivery efficiency.

Q. How do researchers resolve contradictions in this compound’s dual roles in angiogenesis (e.g., pro-angiogenic vs. anti-angiogenic effects)?

Context-dependent outcomes require rigorous dose-response and tissue-specific analyses . For instance, this compound reduced vascular area in TD chickens by 30% but promoted angiogenesis in ischemic injury models via VEGF upregulation. Meta-analyses of dose ranges (e.g., 5–100 μM in vitro, 10–50 mg/kg in vivo) and pathway-focused studies (e.g., HIF-1α vs. BMP-2 signaling) help clarify mechanisms .

Q. What molecular techniques identify this compound’s interaction with serum proteins like albumin?

Fluorescence quenching assays and molecular docking reveal this compound’s binding affinity to human serum albumin (HSA). Studies show a static quenching mechanism with a binding constant of 1.2 × 10⁴ M⁻¹, suggesting stable complex formation that may influence bioavailability . BCA assays and UV-spectroscopy validate covalent conjugation efficiency (e.g., ICA-BSA conjugates) .

Methodological Guidance for Data Analysis

Q. How should researchers design dose-response experiments to avoid skewed IC50 values?

Use non-linear regression models (e.g., four-parameter logistic curve) and validate with multiple assays (MTT, LDH, apoptosis markers). For example, this compound’s IC50 in MCF-7/TAM cells was 25 μM via MTT, but LDH data confirmed cytotoxicity thresholds . Include positive controls (e.g., tamoxifen) and statistical power analysis (n ≥ 3 replicates) to ensure robustness.

Q. What statistical approaches address variability in behavioral outcomes (e.g., this compound’s neuroprotective effects in mice)?

Mixed-effects models account for inter-individual variability. In a cerebral amyloidosis model, this compound improved nest-building scores from 1.6 (control) to 2.3 (p < 0.05) on day 11, analyzed via ANOVA with post-hoc Tukey tests . Pre-register analysis plans to mitigate bias in subjective scoring.

Q. How can researchers integrate omics data (e.g., phosphoproteomics) to map this compound’s signaling networks?

LC-MS/MS-based phosphoproteomics coupled with kinase-substrate enrichment analysis (KSEA) identified ERK1/2 and AKT as key targets in this compound-treated osteoblasts. Functional validation via siRNA knockdown or inhibitors (e.g., U0126 for ERK) strengthens mechanistic claims . Public repositories like PRIDE ensure data reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.